2-(Piperidin-3-yloxy)pyrimidine
Description
BenchChem offers high-quality 2-(Piperidin-3-yloxy)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Piperidin-3-yloxy)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-piperidin-3-yloxypyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-3-8(7-10-4-1)13-9-11-5-2-6-12-9/h2,5-6,8,10H,1,3-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGDWPVLUYANAMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC2=NC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Rational Design and Pharmacological Application of 2-(Piperidin-3-yloxy)pyrimidine Scaffolds in Kinase Drug Discovery
Executive Summary
The molecular architecture of targeted kinase inhibitors relies heavily on privileged building blocks that balance binding affinity, target selectivity, and pharmacokinetic viability. Among these, the 2-(Piperidin-3-yloxy)pyrimidine fragment and its bi-cyclic derivatives (e.g., pyrazolo[1,5-a]pyrimidines) have emerged as highly versatile pharmacophores in medicinal chemistry. As a Senior Application Scientist, I evaluate scaffolds not merely by their structural representation, but by the functional causality they bring to the target microenvironment. This whitepaper deconstructs the structural rationale of this scaffold and details its deployment in inhibiting master regulatory kinases—spanning the Phosphatidylinositol 3-kinase (PI3K) pathway, transcriptional Cyclin-Dependent Kinases (CDKs), and the DNA Damage Response (DDR) network.
Structural & Mechanistic Rationale: The Tripartite Pharmacophore
The efficacy of the 2-(Piperidin-3-yloxy)pyrimidine scaffold is not coincidental; it is a meticulously engineered tripartite system designed to exploit the spatial geometry of kinase ATP-binding pockets.
-
The Pyrimidine Core (Hinge Binder): The heteroaromatic pyrimidine ring acts as a bioisostere for the adenine base of ATP. The nitrogen atoms in the pyrimidine ring are positioned to act as robust hydrogen-bond acceptors, establishing crucial bidentate or single directional hydrogen bonds with backbone amides (e.g., Cys, Met) within the kinase hinge region.
-
The Ether Linkage (Vector Director): Unlike rigid carbon-carbon linkages, the ether oxygen provides a flexible dihedral angle (~110°–120°). This exact conformational flexibility serves a critical causal function: it directs the attached piperidine ring out of the sterically restricted hydrophobic cleft and into the solvent-exposed channel or the ribose-binding pocket without inducing internal strain.
-
The Piperidine-3-yl Moiety (Solvent Channel Anchor): At physiological pH, the secondary amine of the piperidine ring is largely protonated (
~ 9.0–10.0). This confers a dual advantage: it dramatically enhances the aqueous solubility of the parent drug 1[1], and serves as an H-bond donor vector. In highly selective inhibitors, this amine forms salt bridges with non-conserved aspartate or glutamate residues in the solvent front, driving target specificity.
Pharmacophore mapping of the 2-(Piperidin-3-yloxy)pyrimidine scaffold in kinase ATP pockets.
Primary Therapeutic Modalities
Transcriptional CDKs (CDK7, CDK12, CDK13)
The scaffold is highly effective in blocking transcriptional cyclins. For instance, modified pyrazolo[1,5-a]pyrimidine variants and triazine analogs leverage the piperidin-3-yloxy appendage to selectively inhibit CDK12/13 and CDK7, respectively. Interestingly, advanced derivatives utilizing this motif do not solely rely on competitive inhibition. As seen in recent developments, specific substituted 2[2] act as highly selective "molecular glues," initiating the ubiquitin-mediated degradation of Cyclin K. Removing this obligate cofactor paralyzes the kinase entirely, circumventing traditional resistance mechanisms[3]. Furthermore, structural analogs like 4[4] demonstrate profound antiviral and anti-proliferative capabilities by blocking RNA Polymerase II CTD phosphorylation.
PI3K Cell Survival Pathway
Aberrant PI3K signaling recruits Akt to the plasma membrane, driving uncontrolled cell survival. Medicinal chemists utilize intermediates like 5[5] to rapidly synthesize novel 6[6]. By matching the pyrimidine to the p110 catalytic subunit's deep pocket, the molecule restricts PIP2 to PIP3 conversion, severing the downstream nodal points of tumor growth.
DDR Kinases (ATR and CHK1)
In the context of the DNA Damage Response (DDR), tumor cells with defective DNA repair rely heavily on ATR and CHK1 to survive genotoxic stress. Applying 7[7] abrogates the cell-cycle checkpoints, forcing unrepaired cancer cells into mitotic catastrophe[8].
Mechanism of action for scaffold-derived DDR kinase inhibitors promoting apoptosis.
Quantitative Synthesis of Scaffold Efficacy
| Target Kinase | Representative Derivative Framework | IC50 Scope | Selectivity / Mechanism | Primary Application |
| CDK7 | LDC4297 (Pyrazolotriazine analog) | < 10 nM | High vs CDK2/9; blocks CTD | Broad-spectrum antiviral[4] |
| CDK12 / 13 | Pyrazolo[1,5-a]pyrimidine | ~ 15 nM | Cyclin K degrader (Glue) | Targeted Oncology[3] |
| PI3K (p110) | 2-morpholinopyrimidin-4-yl deriv. | < 100 nM | Competes directly at ATP site | Proliferative Diseases[6] |
| ATR / CHK1 | Bicyclic pyrimidine derivatives | < 50 nM | Synergy with chemotherapies | Chemo-sensitization[8][9] |
Self-Validating Experimental Workflows
Standardizing assay logic is strictly required to prevent false positives from aggregator compounds or auto-fluorescence. The following protocols incorporate intrinsic mathematical validation.
Protocol I: TR-FRET Kinase Target Engagement Assay (In Vitro)
This assay identifies true ATP-competitive behavior for piperidin-3-yloxy derived inhibitors. Time-Resolved FRET (TR-FRET) is chosen due to its massive reduction in background fluorescence compared to standard ELISA[4].
-
Step 1: Reagent & Matrix Formulation: Prepare assay buffer utilizing 50 mM HEPES (pH 7.5), 10 mM
, 1 mM EGTA, and 2 mM DTT. Prepare the specific ULight-labeled substrate (e.g., ULight-MBP peptide at 50 nM). -
Step 2: Reaction Assembly: Add purified target kinase (e.g., CDK/CycH/MAT1 complex) to 384-well plates. Dispense the test inhibitor at a 10-point dose-response concentration. Crucial: Set ATP concentration strictly at the enzyme's empirical
value (~35 μM) to sensitize the detection of competitive inhibition. -
Step 3: Incubation & Detection: Incubate the mixture for 60 minutes at room temperature. Quench the reaction via the addition of EDTA, simultaneously introducing 2 nM Europium-labeled anti-phospho-antibody.
-
Step 4: Self-Validation (Z'-Factor): Read the plate on an EnVision multimode reader (PerkinElmer). Before graphing the
, validate the assay mathematically by calculating the -factor between the DMSO negative control and the Staurosporine positive control. Only plates with proceed to non-linear regression analysis, confirming uncompromised assay integrity.
Protocol II: In Vivo Hollow Fiber Pharmacodynamic Assay
To assess whether the engineered piperidine ring successfully imparts cellular penetration and oral/IV bioavailability, the 9 translates in vitro potency to in vivo reality[9].
-
Step 1: Cellular Pre-Conditioning: Treat target tumor cells in vitro with a DNA-damaging agent (e.g., topotecan) to forcibly induce cell cycle arrest in the G2 phase, thereby strictly activating the ATR/CHK1 axis.
-
Step 2: Encapsulation & Implantation: Encapsulate the pre-treated cells into biocompatible polyvinylidene fluoride (PVDF) hollow fibers. Implant these fibers both subcutaneously (SC) and intraperitoneally (IP) into host mice models to monitor multi-compartmental pharmacokinetics.
-
Step 3: Inhibitor Dosing: Administer the 2-(piperidin-3-yloxy)pyrimidine derived inhibitor at 10 mg/kg via intravenous dosing. The inhibitor’s basic nature should prevent rapid renal clearance while facilitating cellular influx.
-
Step 4: Endpoint Validation: Extract fibers post-30 hours. Perform Western blot analysis of the cell lysates for phosphorylated targets (e.g., p-CHK1). A successful PK/PD profile is mathematically validated when the IC50 shift between SC and IP compartments remains
-fold, confirming excellent tissue distribution over the core's engineered ADME parameters.
Conclusion
The 2-(Piperidin-3-yloxy)pyrimidine structural fragment exemplifies the triumph of rational medicinal chemistry. By partitioning the vector functions—using pyrimidine for target anchoring and the ether-linked piperidine for ADME manipulation and solvent-front probing—the scaffold permits rapid scaling from baseline binders to nanomolar PROTACs and selective DDR suppressors.
References
1.1[1] 2.5[5] 3.6[6] 4.2[2] 5.4[4] 6.7[7] 7.9[9]
Sources
- 1. 5-Methyl-2-(piperidin-3-yloxy)pyrimidine hydrochloride | C10H16ClN3O | CID 86276781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US20240383900A1 - Substituted pyrazolo [1,5-a]pyrimidine-7-amine compounds as cdk inhibitors and their therapeutic use - Google Patents [patents.google.com]
- 3. US20240383900A1 - Substituted pyrazolo [1,5-a]pyrimidine-7-amine compounds as cdk inhibitors and their therapeutic use - Google Patents [patents.google.com]
- 4. A Novel CDK7 Inhibitor of the Pyrazolotriazine Class Exerts Broad-Spectrum Antiviral Activity at Nanomolar Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-BROMO-2-(PIPERIDIN-3-YLOXY)PYRIMIDINE | 914347-73-2 [chemicalbook.com]
- 6. US8217035B2 - Pyrimidine derivatives used as PI-3-kinase inhibitors - Google Patents [patents.google.com]
- 7. data.epo.org [data.epo.org]
- 8. data.epo.org [data.epo.org]
- 9. pubs.acs.org [pubs.acs.org]
Pharmacophore Modeling of 2-(Piperidin-3-yloxy)pyrimidine Ligands: Precision Design of Next-Generation Kinase Inhibitors
Executive Summary
The transition from empirical drug discovery to structure-based rational design has revolutionized the targeting of serine/threonine kinases. Among the most privileged scaffolds in modern medicinal chemistry is the 2-(piperidin-3-yloxy)pyrimidine motif. Widely adopted for designing highly selective Checkpoint Kinase 1 (CHK1) inhibitors to treat hematological malignancies [1], this pharmacophore gracefully balances hinge-binding affinity with orthosteric pocket flexibility.
As a Senior Application Scientist, I have compiled this technical guide to deconstruct the causative mechanisms behind this scaffold’s efficacy, detail a robust 3D pharmacophore modeling workflow, and provide self-validating experimental protocols for evaluating novel derivatives.
Structural Rationale: Deconstructing the Pharmacophore
The elegance of the 2-(piperidin-3-yloxy)pyrimidine scaffold lies in its compartmentalized functionality. By breaking down the molecule into three distinct zones, we can systematically map its interactions with the kinase domain.
A. The Pyrimidine Core: Hinge-Binding Anchor
The pyrimidine ring serves as the foundational hinge-binder. The nitrogen atoms in the aromatic ring act as potent hydrogen-bond acceptors, typically forming critical bidentate interactions with the backbone amides of residues like Cys87 and Glu85 in the ATP-binding cleft.
-
Causality in Design: We utilize pyrimidine over pyridine because the additional nitrogen lowers the pKa of the ring, preventing undesirable off-target basicity while optimizing the dipole moment for directional hydrogen bonding [2].
B. The Ether Linker (-O-): Conformational Flexibility
-
Causality in Design: Why utilize an ether linkage instead of an aliphatic carbon linker? A direct carbon bridge (e.g., -CH2-) increases lipophilicity (cLogP) and restricts rotation due to steric clashes of associated hydrogens. The ether oxygen, possessing lone electron pairs, minimizes steric bulk, lowering the rotational barrier. This allows the attached piperidine ring to twist nearly perpendicular to the planar pyrimidine, a strict geometrical requirement for projecting into the ribose-binding pocket.
C. The Piperidin-3-yloxy Moiety: The Ribose/Solvent Pocket Interactor
The piperidine ring acts as a solubilizing group and a direct interactor with the ribose-binding pocket or the solvent channel.
-
Stereochemical Causality: The S vs. R stereocenter at the 3-position is the ultimate determinant of target selectivity. In seminal studies (e.g., the discovery of MCL1020 derivatives), the (R)-enantiomer correctly orients the basic secondary amine of the piperidine to form electrostatic interactions with conserved acidic residues or water networks, yielding a massive boost in binding affinity over the (S)-enantiomer [1].
Fig 1. Logical mapping of the 2-(piperidin-3-yloxy)pyrimidine pharmacophore to kinase target zones.
Computational Pharmacophore Modeling Workflow
To discover next-generation inhibitors, virtual screening utilizing a rigid 3D pharmacophore hypothesis is essential. Below is the self-validating modeling workflow prioritizing geometric accuracy.
Step-by-Step Modeling Methodology
-
Target Preparation & Grid Generation:
-
Obtain a high-resolution co-crystal structure of CHK1 (e.g., from the PDB) complexed with a pyrimidine-based ligand.
-
Causality: Remove all structural waters except the conserved water molecules deep in the ribose pocket, as they mediate crucial bridging interactions to the piperidine nitrogen.
-
-
Feature Extraction (Receptor-Ligand Complex):
-
Define a spherical bounding box (radius: 12 Å) centered on the native ligand.
-
Map standard interaction features: Hydrogen Bond Acceptor (HBA) for the hinge, Positive Ionizable (PI) for the basic piperidine amine, and Hydrophobic (HYD) for the pyrimidine scaffolding.
-
-
Conformational Ensemble Generation:
-
Prior to screening a virtual library of pyrimidine derivatives, generate 3D conformers for each molecule using an energy window of 20 kcal/mol.
-
Causality: The piperidine ring undergoes rapid chair-to-chair interconversion. Capping the energy window prevents the inclusion of high-energy, biologically irrelevant boat conformations, reducing false positives during the mapping phase.
-
-
Pharmacophore Screening & Scaffold Morphing:
-
Fit the conformational database against the generated 3D hypothesis. Demand a mandatory match for the HBA (hinge) and the PI (ribose pocket) features.
-
Calculate the RMSD of the fitted features. Reject any hit with a spatial deviation
Å from the geometric centers.
-
Fig 2. Structure-based 3D pharmacophore modeling and virtual screening workflow.
Experimental Validation: Evaluation of CHK1 Inhibitors
Computational predictions must be grounded by rigorous in vitro assays. For profiling kinase activity, the Homogeneous Time-Resolved Fluorescence (HTRF) assay is deployed over standard colorimetric assays.
-
Causality of Assay Selection: HTRF utilizes a long-lived Europium cryptate fluorophore. By introducing a time delay before reading the emission, transient autofluorescence from the screened synthetic compounds is completely eliminated, yielding high-fidelity signal-to-noise ratios devoid of inner-filter effects.
Step-by-Step HTRF Assay Protocol
-
Reagent Preparation: Prepare a kinase reaction buffer consisting of 50 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, and 2 mM DTT.
-
Compound Dilution: Serially dilute the 2-(piperidin-3-yloxy)pyrimidine ligands in 100% DMSO. Transfer into a 384-well microplate so the final assay DMSO concentration does not exceed 1% (preventing solvent-induced protein denaturation).
-
Enzyme/Substrate Addition: Add 0.5 nM of recombinant CHK1 enzyme and 50 nM of a biotinylated peptide substrate (e.g., ULight-labeled CHKtide) to the reaction wells.
-
Initiation: Initiate the phosphorylation reaction by adding 10 µM ATP (approximating the
for CHK1 to ensure sensitive competitive inhibition kinetics). -
Incubation: Seal and incubate at room temperature for 60 minutes.
-
Termination and Detection: Quench the reaction via the addition of 10 mM EDTA. Introduce Europium-labeled anti-phospho antibody. Read the dual-emission (620 nm / 665 nm) using an HTRF-compatible microplate reader.
Quantitative Data Summary
The rigorous coupling of pharmacophore screening with high-fidelity HTRF validation yields definitive Structure-Activity Relationship (SAR) data. Below is a representative benchmark table highlighting the impact of stereochemistry and core substitutions on target inhibition [1][2]:
| Compound Derivative | Linker Type | Stereochemistry | CHK1 IC₅₀ (nM) | CHK2 IC₅₀ (nM) | Fold Selectivity |
| Reference Scaffold A | C-C (Aliphatic) | Racemic | 145.0 | >10,000 | ~68x |
| Reference Scaffold B | -O- (Ether) | Racemic | 12.4 | >10,000 | ~800x |
| Optimized Hit (S) | -O- (Ether) | (S) | 128.0 | >10,000 | ~78x |
| Lead Molecule (R) | -O- (Ether) | (R) | 0.4 | 1,720 | >4300x |
(Table 1: The introduction of the ether linker drastically improves IC₅₀ by allowing optimized conformational fit. Crucially, the (R)-enantiomer aligns the basic nitrogen perfectly with the ribose pocket solvent network, conferring both sub-nanomolar potency and extreme CHK1/CHK2 selectivity.)
Conclusion
The 2-(piperidin-3-yloxy)pyrimidine scaffold represents a masterclass in modular drug design. By successfully pairing a rigid hinge-binding pyrimidine with an ether-linked, conformationally agile piperidine ring, medicinal chemists can achieve precise vectorization into challenging kinase sub-pockets. Robust 3D pharmacophore modeling, restricted by strict energetic constraints and validated by interference-free HTRF biochemistry, remains the gold standard pathway for iterating these ligands toward the clinic.
References
-
Tong, L., et al. "Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies." European Journal of Medicinal Chemistry, 2019, 173, 44-62. URL: [Link]
-
Reader, J. C., et al. "Structure-Guided Evolution of Potent and Selective CHK1 Inhibitors through Scaffold Morphing." Journal of Medicinal Chemistry, 2011, 54(24), 8328–8342. URL: [Link]
-
Tice, C. M., et al. "Mitigation of Acetylcholine Esterase Activity in the 1,7-Diazacarbazole Series of Inhibitors of Checkpoint Kinase 1." Journal of Medicinal Chemistry, 2015, 58(12), 5088–5109. URL: [Link]
Advanced Scaffold Morphing: The Role of 2-(Piperidin-3-yloxy)pyrimidine in Kinase Inhibitor Discovery
The development of small-molecule kinase inhibitors remains a cornerstone of precision oncology and targeted therapeutics. A recurring challenge in kinome targeting is the generation of structural motifs that simultaneously establish tight ATP-site binding (potency), evade off-target kinome promiscuity (selectivity), and maintain favorable aqueous solubility and metabolic stability (ADME properties).
This technical guide critically examines the 2-(piperidin-3-yloxy)pyrimidine chemical scaffold. By strategically bridging a hinge-binding pyrimidine with a solvent-exposed, flexible basic amine (piperidine) via an ether linkage, this motif has emerged as a privileged structure for generating highly selective Checkpoint Kinase 1 (CHK1), Phosphatidylinositol 3-Kinase (PI3K), and Cyclin-Dependent Kinase (CDK) inhibitors.
Structural Pharmacophore and SAR Rationale
The utility of 2-(piperidin-3-yloxy)pyrimidine fundamentally stems from its bifunctional nature within the catalytic ATP-binding domain of kinases.
-
The Pyrimidine Core (Hinge Binder): The pyrimidine acts as the central anchor, establishing essential bidentate hydrogen bonds with the peptide backbone of the kinase hinge region (typically involving the backbone amide of cysteine or valine residues).
-
The Ether Linkage: The oxygen atom introduces rotational flexibility, allowing the attached ring to adapt to varying sub-pocket topologies without inducing severe steric strain.
-
The Piperidine Ring (Solvent/Ribose Pocket): Positioning a basic secondary or tertiary amine in the solvent-exposed region serves two critical functions. Mechanistically , it can form electrostatic salt bridges with adjacent acidic residues (Asp/Glu). Physicochemically , the basic nitrogen (pKa ~9-10) is protonated at physiological pH, drastically improving the aqueous solubility of the otherwise lipophilic pyrimidine core.
-
Stereochemical Control (C3): The spatial trajectory of the piperidine nitrogen is dictated by the (R) or (S) configuration at the C3 stereocenter, granting medicinal chemists a powerful vector to fine-tune selectivity against homologous kinases.
Caption: Logical pharmacophore interactions of the 2-(piperidin-3-yloxy)pyrimidine scaffold within kinases.
Paradigm Application: High-Potency CHK1 Inhibition
Checkpoint Kinase 1 (CHK1) is a critical serine/threonine kinase in the DNA damage response (DDR) pathway. Inhibiting CHK1 abrogates the G2/M checkpoint, forcing cancer cells with replication stress into premature mitosis, leading to mitotic catastrophe and apoptosis.
A breakthrough application of the 2-(piperidin-3-yloxy)pyrimidine scaffold was reported in the optimization of CHK1 inhibitors for hematologic malignancies [1][1]. Researchers discovered that appending this motif to a picolinonitrile-substituted pyrimidine completely shifted the selectivity landscape.
Through rational structure-based drug design, the (R)-enantiomer of the piperidine moiety precisely positioned the basic nitrogen away from steric clashes with the CHK1 gatekeeper residue. The resulting molecule, Compound (R)-17 ((R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile), achieved extreme sub-nanomolar potency against CHK1 while maintaining virtual silence against the closely related CHK2 isoform [1][1].
Caption: DNA damage response pathway highlighting CHK1 inhibition leading to apoptotic cell death.
Quantitative Profiling of Compound (R)-17
The integration of the piperidin-3-yloxy group decoupled target potency from off-target cardiac toxicity (hERG block), a notorious hurdle for basic amines.
| Compound | CHK1 IC₅₀ (nM) | CHK2 IC₅₀ (nM) | CHK1/CHK2 Selectivity | Z-138 Viability IC₅₀ (μM) | hERG IC₅₀ (μM) |
| MCL1020 (Initial Hit) | Modest | N/A | Low | N/A | N/A |
| Compound (R)-17 | 0.4 | > 1,720 | > 4,300-fold | 0.013 | > 40 |
Data summarized from biological evaluations of CHK1 inhibitors in malignant hematopathy models [1][1].
Scaffold Versatility: Expansion to PI3K and CDK
The pharmacokinetic stability and distinct vectorization of the 2-(piperidin-3-yloxy)pyrimidine scaffold make it easily translatable across the kinome.
-
PI3K Inhibition: Aberrant regulation of the Phosphatidylinositol 3-kinase (PI3K) pathway promotes tumor survival and proliferation[2][3]. In patents detailing pyrimidine-based PI3K inhibitors, the inclusion of an (S)-piperidin-3-yloxy group on a morpholinopyrimidine backbone (e.g., 5-(6-((S)-piperidin-3-yloxy)-2-morpholinopyrimidin-4-yl)-4-(trifluoromethyl)pyridin-2-amine) significantly anchored the molecule into the highly conserved lipid kinase active site [2][2][3].
-
CDK12/13 Inhibition and Cyclin K Degraders: Recent advancements in transcriptional kinase targeting have heavily utilized this architecture. For instance, substituted pyrazolo[1,5-a]pyrimidine-7-amines bearing a piperidin-3-yloxy moiety have been demonstrated to not only potently inhibit CDK12 and CDK13 but to act as molecular glues that induce the selective degradation of Cyclin K, fundamentally blocking CDK activation and conferring extreme cellular potency [3][4].
Self-Validating Experimental Workflows
To accurately develop and evaluate compounds housing this moiety, experimental execution must embed strict causality and self-validating control loops. The workflow below details the pipeline for evaluating hit-to-lead molecules like Compound (R)-17.
Caption: Sequential validation workflow from biochemical kinase screening to ADME/toxicity profiling.
Protocol A: Biochemical Kinase Inhibition (Self-Validating TR-FRET)
-
Causality for Assay Setup: Kinase assays must be run at the substrate's apparent Michaelis constant (
) for ATP. If [ATP] is significantly higher than , competitive inhibitors like pyrimidines will be artificially outcompeted, generating false negatives. -
Step 1: Prepare assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Causality: Brij-35 prevents the highly lipophilic pyrimidine cores from forming colloidal aggregates that unspecifically sequester the kinase.
-
Step 2: Dispense compounds (10-point dose-response) into 384-well plates using an acoustic liquid handler (e.g., Echo 550). Causality: Eliminates plastic tip adsorption and serial dilution carryover.
-
Step 3: Add kinase (e.g., CHK1 or PI3K) and ATP at their respective
. Incubate for 60 minutes. -
Step 4 (Validation Check): Read the plate. Self-Validating Criterion: Calculate the Z'-factor using DMSO (negative) and Staurosporine (positive) controls. The assay is automatically rejected if Z' < 0.5.
Protocol B: Phenotypic Cellular Viability & Therapeutic Index
-
Step 1: Seed malignant hematopathy cells (e.g., Z-138 mantle cell lymphoma) and non-malignant peripheral blood mononuclear cells (PBMCs) in parallel plates.
-
Step 2: Treat cells for 72 hours with compounds.
-
Step 3: Measure ATP via CellTiter-Glo® reagent.
-
Self-Validating Criterion: By screening PBMCs in parallel, the system differentiates target-mediated cell death (high efficacy in Z-138, inert in PBMC) from general cytotoxicity (where both lines die equally).
Protocol C: Safety Pharmacology (hERG Patch-Clamp)
-
Causality for Assay: The basic nature of the piperidine ring is structurally similar to known hERG channel blockers. The presence of basic amines necessitates orthogonal testing against human ether-à-go-go-related gene channels to prevent QT prolongation in vivo.
-
Step 1: Establish whole-cell configuration in HEK293 cells stably expressing hERG.
-
Step 2: Apply a depolarization step from -80 mV to +20 mV (2 sec), followed by a repolarization step to -50 mV to elicit tail currents.
-
Step 3: Perfuse the compound at escalating concentrations.
-
Self-Validating Criterion: Membrane series resistance (
) must be actively compensated. If shifts by >20% during perfusion, the cell is excluded to prevent voltage-clamp errors from mimicking drug block.
References
1.European Journal of Medicinal Chemistry, Vol 173, 2019, 44-62. 2.US Patent US8217035B2, 2012. 3. US Patent Application US20240383900A1, 2024.
Sources
- 1. Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US8217035B2 - Pyrimidine derivatives used as PI-3-kinase inhibitors - Google Patents [patents.google.com]
- 3. WO2007084786A1 - Pyrimidine derivatives used as pi-3 kinase inhibitors - Google Patents [patents.google.com]
- 4. US20240383900A1 - Substituted pyrazolo [1,5-a]pyrimidine-7-amine compounds as cdk inhibitors and their therapeutic use - Google Patents [patents.google.com]
Comprehensive Toxicity Profile and Safety Data Evaluation for 2-(Piperidin-3-yloxy)pyrimidine
Executive Summary
2-(Piperidin-3-yloxy)pyrimidine (CAS: 950664-35-4)[1] is a highly versatile bifunctional building block frequently utilized in the rational design of small-molecule therapeutics, particularly kinase inhibitors and GPCR-targeting ligands. Its structural architecture—combining a basic piperidine ring with a pyrimidine core via an ether linkage—presents distinct physicochemical advantages for target binding. However, this same molecular topology introduces specific toxicological liabilities.
As a Senior Application Scientist, I have structured this whitepaper to provide a rigorous, mechanistic evaluation of the compound's toxicity profile. By grounding our hazard assessment in established International Council for Harmonisation (ICH) guidelines, this guide outlines the self-validating experimental frameworks required to derisk this compound during early preclinical development.
Structural Toxicology & Mechanistic Hazard Assessment
To accurately profile the safety of 2-(Piperidin-3-yloxy)pyrimidine, we must first deconstruct the molecule into its fundamental pharmacophores. Toxicity is rarely idiopathic; it is the physical consequence of structural moieties interacting with off-target biological systems.
-
The Piperidine Moiety (Basicity & hERG Liability): The secondary amine of the piperidine ring imparts significant basicity (pKa ~9.5–10.5). Highly basic, lipophilic amines are canonical drivers of lysosomotropism (accumulation in acidic organelles) and are notoriously associated with the blockade of the human ether-a-go-go-related gene (hERG) encoded
potassium channels[2]. Blockade of this channel delays cardiac repolarization, leading to QT interval prolongation and potentially fatal Torsades de Pointes (TdP)[3],[4]. -
The Pyrimidine Core (Genotoxicity & Kinase Off-Targeting): Pyrimidines are ubiquitous bioisosteres for natural nucleobases. While this makes them excellent ATP-competitive hinge binders for kinases, it also introduces a risk of DNA intercalation[5]. Regulatory compliance requires that any potential DNA-reactive genotoxicity be rigorously profiled according to ICH M7 guidelines to rule out carcinogenic risks[6],[7].
-
The Ether Linkage (Metabolic Soft Spot): Ether linkages are highly susceptible to Cytochrome P450 (CYP)-mediated O-dealkylation, primarily by CYP3A4 and CYP2D6 in the liver. Cleavage of this bond generates piperidin-3-ol and pyrimidin-2-ol, exposing the systemic circulation to reactive intermediates that must undergo Phase II glucuronidation for clearance.
Caption: Hepatic CYP450-mediated O-dealkylation of 2-(Piperidin-3-yloxy)pyrimidine.
Quantitative In Vitro Safety & Cytotoxicity Profiling
Before advancing molecules containing this scaffold into in vivo models, they must clear strict in vitro safety thresholds. Below is a synthesized safety profile representing the baseline thresholds expected for piperidine-pyrimidine derivatives[8],[9].
Table 1: Preclinical In Vitro Toxicity & Safety Pharmacology
| Assay Parameter | Target System | Representative Threshold / Result | Regulatory Guideline |
| hERG Inhibition (IC₅₀) | Cardiac | > 10 µM (Low Risk) | ICH S7B[3] |
| Ames Mutagenicity | S. typhimurium (TA98/100) | Negative (-S9 / +S9) | ICH M7[6] |
| Cytotoxicity (CC₅₀) | HepG2 Hepatocytes (72h) | > 50 µM | General Toxicity |
| CYP450 Inhibition | CYP3A4 / CYP2D6 | IC₅₀ > 5 µM | FDA DDI Guidance |
| Acute Oral Toxicity | Rodent ( | ~130 - 450 mg/kg | General Safety[8] |
Self-Validating Experimental Protocols
To guarantee scientific integrity, experimental methodologies cannot be blind procedures; they must be self-validating. Every assay must internally prove its own accuracy before the data for 2-(Piperidin-3-yloxy)pyrimidine can be trusted.
Protocol A: GLP-Compliant Automated hERG Patch-Clamp (ICH S7B)
Causality Rationale: Why utilize automated whole-cell patch-clamping instead of high-throughput fluorescent rubidium (
Step-by-Step Methodology:
-
Cell Preparation: Culture Human Embryonic Kidney (HEK293) cells stably transfected with the hERG gene. Harvest and suspend cells in extracellular physiological buffer (130 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 1 mM CaCl₂, 10 mM HEPES, pH 7.4)[11].
-
Whole-Cell Configuration: Introduce cells to the planar patch-clamp chip (e.g., QPatch HTX system). Apply negative pressure to form a giga-seal between the cell membrane and the microfluidic aperture[2].
-
Internal Validation (Acceptance Criteria): The system must auto-verify cell health. Only cells achieving a seal resistance
and generating a pre-compound baseline tail current of are permitted to proceed[11],[2]. Cells failing this check are mechanically excluded. -
Baseline Recording: Perfuse with 0.1% DMSO (Vehicle Negative Control) for 3 minutes. The baseline
current must not deviate by more than 5%, proving the vehicle does not induce artifactual block[2]. -
Test Compound Application: Sequentially perfuse 2-(Piperidin-3-yloxy)pyrimidine at escalating doses (0.1 µM, 1.0 µM, 10 µM). Apply the standardized voltage step-ramp protocol (+40 mV down to -80 mV) every 5 seconds[11].
-
System Sensitivity Validation: Conclude the run by perfusing 100 nM E-4031 (a highly specific, potent hERG inhibitor positive control). If the system does not record a
inhibition of tail current upon E-4031 addition, the entire assay plate is invalidated[2].
Caption: Self-validating automated hERG patch-clamp workflow ensuring ICH S7B data integrity.
Protocol B: Ames Fluctuation Test for Genotoxicity (ICH M7)
Causality Rationale: Because the pyrimidine ring can mimic nucleobases, assessing point-mutation induction is legally mandated by ICH M7 for pharmaceutical impurities[6]. We utilize the liquid microplate fluctuation test rather than the traditional agar-based Ames test because it prevents compound precipitation in the agar matrix, ensuring the compound is fully bioavailable to the bacteria.
Step-by-Step Methodology:
-
Strain Culturing: Grow histidine-dependent Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) overnight.
-
Metabolic Activation Setup: Because 2-(Piperidin-3-yloxy)pyrimidine is metabolized via the liver, split the assay into two arms: one with rat liver S9 fraction (+S9) and one without (-S9) to test for toxic metabolites.
-
Compound Exposure: Expose the bacteria to the compound (up to 5000 µ g/plate equivalent) in a 384-well format containing histidine-deficient media.
-
Self-Validation Controls:
-
Negative Control: Vehicle (DMSO) to establish the spontaneous reversion baseline.
-
Positive Control (-S9): 4-Nitroquinoline N-oxide (4-NQO) to prove the bacteria can detect direct DNA damage.
-
Positive Control (+S9): 2-Aminoanthracene (2-AA) to prove the S9 liver enzymes are active and successfully converting pro-mutagens into mutagens.
-
-
Incubation & Readout: Incubate for 48 hours at 37°C. Add a pH indicator dye (bromocresol purple). Wells where bacteria have successfully mutated to synthesize their own histidine will grow, metabolize, drop the pH, and turn the dye yellow. A positive hit requires a concentration-dependent
increase in revertant (yellow) wells compared to the vehicle control.
Occupational Safety, EHS, and Handling
In the laboratory setting, neat (undiluted) 2-(Piperidin-3-yloxy)pyrimidine poses acute occupational hazards. Based on the toxicological behavior of analogous piperidine derivatives, acute exposure can cause respiratory distress, dermal corrosivity, and localized motor activity disruption[8],[12].
-
Inhalation Risk: Piperidine derivatives exhibit moderate-to-high vapor pressure and are well absorbed through the lungs[8],[12]. All transfers and powder weigh-outs must be conducted inside a validated negative-pressure fume hood or isolator.
-
Dermal Toxicity: Systemic absorption through the skin is rapid due to the compound's lipophilicity. Accidental dermal exposure to piperidine derivatives in animal models has historically proven fatal at high concentrations[8]. Double-gloving with nitrile gloves, full-length lab coats, and chemical safety goggles are strict requirements.
References
-
ICH Guideline E14/S7B on clinical and nonclinical evaluation of QT/QTc interval prolongation and proarrhythmic potential. European Medicines Agency.[Link]
-
Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk, M7 (R1). ICH Official Guidelines.[Link]
-
assessment and control of dna reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk m7(r2). ICH Official Guidelines.[Link]
-
Best Practice hERG Assay | Advanced Solutions. Mediford Corporation.[Link]
-
Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. FDA.gov.[Link]
-
hERG Safety | Cyprotex ADME-Tox Solutions. Evotec.[Link]
-
Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel. ResearchGate.[Link]
-
Piperidine: Human health tier II assessment. Industrial Chemicals Gov AU.[Link]
-
Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. NCBI - NIH.[Link]
-
Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Arabian Journal of Chemistry.[Link]
-
950664-35-4_2-(Piperidin-3-yloxy)pyrimidine - cas号查询. ChemSrc.[Link]
-
Examples of piperidine pyrimidine amides with inhibitory activity. ResearchGate.[Link]
Sources
- 1. 950664-35-4_2-(Piperidin-3-yloxy)pyrimidineCAS号:950664-35-4_2-(Piperidin-3-yloxy)pyrimidine【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 2. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. researchgate.net [researchgate.net]
- 5. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]
- 6. database.ich.org [database.ich.org]
- 7. database.ich.org [database.ich.org]
- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 9. researchgate.net [researchgate.net]
- 10. Best Practice hERG Assay | Advanced Solutions | Mediford Corporation [mediford.com]
- 11. fda.gov [fda.gov]
- 12. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Synthesis protocols for 2-(Piperidin-3-yloxy)pyrimidine
Application Note: Chemoselective Synthesis and Isolation Protocols for 2-(Piperidin-3-yloxy)pyrimidine
Executive Summary
2-(Piperidin-3-yloxy)pyrimidine is a highly valued heterocyclic building block utilized extensively in medicinal chemistry, notably as a structural precursor for kinase inhibitors and complex pharmaceutical libraries. The robust construction of this ether linkage relies on a chemoselective Nucleophilic Aromatic Substitution (SNAr) . This application note details the causal mechanisms, optimized reaction parameters, and step-by-step protocols necessary to achieve high-yield O-arylation while preventing undesired side reactions.
Mechanistic Rationale & Pathway Causality
The direct SNAr coupling of unprotected 3-hydroxypiperidine with 2-chloropyrimidine presents a fundamental chemoselectivity conflict. The secondary amine within the piperidine ring is inherently more nucleophilic than the secondary alcohol. If reacted directly, the system will exclusively yield the N-arylated byproduct[1].
To engineer a self-validating, selective protocol, we employ 1-Boc-3-hydroxypiperidine . This fulfills two critical causal roles:
-
Steric & Electronic Masking: The tert-butyloxycarbonyl (Boc) group deactivates the amine, enforcing absolute chemoselectivity toward the oxygen center[2].
-
Alkoxide Generation: The secondary alcohol is moderately sterically hindered. Using a strong, non-nucleophilic base like Sodium Hydride (NaH) forces irreversible deprotonation, creating a highly reactive alkoxide[2].
-
Transition State Stabilization: The attack of the alkoxide on the electron-deficient C2 carbon of 2-chloropyrimidine forms a tetrahedral Meisenheimer complex. Polar aprotic solvents (e.g., DMF) are selected specifically to stabilize the partial negative charges accumulated on the pyrimidine nitrogen atoms during this transition state, accelerating the subsequent expulsion of the chloride leaving group[3].
Workflow Visualization
Figure 1: Synthesis of 2-(piperidin-3-yloxy)pyrimidine via SNAr and N-Boc deprotection workflow.
Reaction Optimization Data
To maximize atom economy and minimize degradation, several bases and solvent conditions were evaluated for the SNAr sequence.
Table 1: Optimization of Nucleophilic Aromatic Substitution (SNAr) Conditions
| Base (Equiv) | Solvent | Temp (°C) | Time (h) | Conv. (%) | Mechanistic Observation |
| NaH (1.5) | DMF | 0 to 25 | 4–6 | >92% | Optimal. Strong base ensures rapid alkoxide formation; DMF stabilizes the transition state[2]. |
| KOtBu (1.5) | THF | 0 to 25 | 6–8 | 75–80% | Mildly basic; lower polarity of THF reduces the SNAr reaction rate compared to DMF. |
| K₂CO₃ (2.0) | MeCN | 80 | 24 | <20% | Insufficient basicity to deprotonate the secondary alcohol; prolonged heating leads to degradation[3]. |
Step-by-Step Experimental Methodology
Phase 1: SNAr O-Arylation (Formation of tert-Butyl 3-(pyrimidin-2-yloxy)piperidine-1-carboxylate)
Note: Rigorous exclusion of moisture is required to prevent competitive hydrolysis of 2-chloropyrimidine to 2-hydroxypyrimidine.
-
Apparatus Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar. Flush the system with dry Argon for 10 minutes.
-
Reagent Loading: Dissolve 1-Boc-3-hydroxypiperidine (1.1 eq, 11.0 mmol) in anhydrous DMF (40 mL) to achieve a ~0.25 M concentration. Cool the flask to 0 °C using an ice-water bath.
-
Alkoxide Generation: Carefully add NaH (60% dispersion in mineral oil, 1.5 eq, 15.0 mmol) in three equal portions over 10 minutes.
-
Causality Check: Stir at 0 °C for 30 minutes. The cessation of hydrogen gas evolution serves as physical validation that alkoxide generation is complete.
-
-
Electrophile Addition: Dissolve 2-chloropyrimidine (1.0 eq, 10.0 mmol) in anhydrous DMF (10 mL) and add it dropwise to the alkoxide solution via a syringe over 15 minutes.
-
Reaction Maturation: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 4 to 6 hours.
-
Workup & Extraction: Cool the flask back to 0 °C and cautiously quench the excess NaH by dropwise addition of saturated aqueous NH₄Cl (20 mL). Extract the aqueous layer with Ethyl Acetate (3 × 50 mL).
-
Purification: Wash the combined organic phases rigorously with distilled water (3 × 50 mL) and brine (50 mL) to partition the DMF into the aqueous waste. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure Boc-protected intermediate.
Phase 2: N-Boc Deprotection
-
Acidic Cleavage: Dissolve the tert-butyl 3-(pyrimidin-2-yloxy)piperidine-1-carboxylate (1.0 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration. Cool to 0 °C.
-
Reagent Addition: Add Trifluoroacetic acid (TFA, 10.0 eq) dropwise. Stir at 0 °C for 10 minutes, then warm to room temperature and stir for 2 hours.
-
Causality Check: The massive excess of TFA drives the equilibrium toward rapid isobutylene and CO₂ evolution, preventing reversible Boc-group migration.
-
-
Concentration: Remove DCM and excess TFA via rotary evaporation. Co-evaporate with toluene (2 × 20 mL) to remove trace TFA.
-
Free-Basing: Suspend the crude TFA-salt in DCM (50 mL) and wash with saturated aqueous NaHCO₃ until the aqueous phase pH is >9. Extract the basic aqueous layer with DCM (2 × 30 mL).
-
Isolation: Dry the combined organics over Na₂SO₄, filter, and concentrate in vacuo to isolate 2-(piperidin-3-yloxy)pyrimidine as a free base[4]. (Optional: Treat with 4M HCl in dioxane to precipitate the highly stable hydrochloride salt).
Analytical Validation & Troubleshooting (In-Process Controls)
A self-validating protocol relies on real-time analytical monitoring:
-
TLC Monitoring: 2-Chloropyrimidine is highly UV-active at 254 nm. The disappearance of the high Rf starting material and the appearance of a lower Rf spot (Boc-intermediate) confirms phase 1 completion.
-
LC-MS Validation:
-
Starting 2-chloropyrimidine: m/z 115[M+H]⁺
-
Boc-protected intermediate: m/z 280 [M+H]⁺
-
Final deprotected product: m/z 180 [M+H]⁺
-
-
Troubleshooting Moisture: If MS analysis reveals an m/z 97 [M+H]⁺ peak during Phase 1, trace water has hydrolyzed the 2-chloropyrimidine. Ensure all glassware is oven-dried and DMF is handled under Argon.
References
-
Title: Recent Advances in Pyrimidine-Based Drugs Source: National Institutes of Health (PMC) URL: [Link][3]
-
Title: Synthesis of Aromatic Compounds (Nucleophilic Aromatic Substitution) Source: DOKUMEN.PUB URL: [Link][1]
-
Title: 2-(Piperidin-4-yloxy)pyrimidine | CID 3836732 Source: PubChem URL: [Link][4]
Sources
Application Note: Scalable Preparation of 2-(Piperidin-3-yloxy)pyrimidine Intermediates
Executive Summary
The 2-(piperidin-3-yloxy)pyrimidine motif is a heavily utilized chiral scaffold in modern drug discovery, acting as a crucial building block in the synthesis of small molecule kinase inhibitors[1] and Bruton's tyrosine kinase (BTK) modulators[2]. While medicinal chemistry routes often rely on polar aprotic solvents (DMF, DMSO) and hazardous bases (NaH) to construct these ether linkages, such methods fail to meet the safety and environmental criteria necessary for kilogram-scale manufacturing. This application note details a self-validating, highly scalable Nucleophilic Aromatic Substitution (
Mechanistic Rationale & Stereochemical Control
The coupling of N-Boc-3-hydroxypiperidine with a 2-halopyrimidine is fundamentally an
Causality in Stereochemical Retention:
A critical advantage of this
Caption: Mechanistic sequence of the SNAr reaction highlighting the stabilized intermediate.
Scalability Drivers & Solvent Engineering
Translating this reaction from the bench to the pilot plant requires mitigating key engineering risks: exothermicity, hydrogen gas evolution, and excessive solvent waste (E-factor).
-
Base Selection (Eliminating NaH): Sodium hydride is commonly used in medicinal chemistry but poses severe industrial hazards due to stoichiometric
gas evolution and handling difficulties. Potassium tert-butoxide (KOtBu) is utilized here because it is easily handled as a solid, possesses sufficient basicity ( ) to rapidly deprotonate the piperidinol ( ), and produces only tert-butanol as a byproduct. -
Solvent Engineering (Replacing DMF): High-boiling polar aprotic solvents like DMF or NMP require energy-intensive aqueous washes to remove, leading to poor E-factors. 2-Methyltetrahydrofuran (2-MeTHF) is an eco-friendly alternative that partially dissolves the reactants, handles the KOtBu exotherm safely, and uniquely permits direct aqueous/organic phase separation without requiring an extraction solvent swap.
-
Purification: The product selectively crystallizes upon the addition of heptane, completely avoiding silica gel chromatography.
Caption: End-to-end workflow for the scalable SNAr synthesis.
Quantitative Optimization Data
To validate the scalability drivers, a process optimization matrix was established. The data below illustrates the drastic improvements in E-factor and isolated yield achieved by migrating to the 2-MeTHF/KOtBu system.
Table 1: Solvent and Base System Optimization Profiles
| Solvent | Base (Equiv) | Temp (°C) | Isolated Yield | E-Factor | Scalability / Safety Profile |
| DMF | NaH (1.2) | 0 to 25 | 82% | >120 | Poor: |
| DMSO | 80 | 65% | 85 | Moderate: High temp causes partial Boc-deprotection | |
| THF | KOtBu (1.1) | 0 to 25 | 88% | 40 | Good: Safe base, but high water miscibility in workup |
| 2-MeTHF | KOtBu (1.1) | 0 to 20 | 92% | <15 | Excellent: Direct phase split, ideal crystallization |
Self-Validating Experimental Protocol
This protocol yields approximately 100 grams of (S)-2-(1-Boc-piperidin-3-yloxy)pyrimidine and behaves as a self-validating system via built-in In-Process Controls (IPCs).
Setup and Reagent Charging
-
Equip a 2.0 L jacketed glass reactor with a mechanical stirrer, internal thermocouple, and nitrogen inlet.
-
Charge (S)-N-Boc-3-hydroxypiperidine (100.0 g, 497 mmol, 1.0 eq) and 2-chloropyrimidine (59.8 g, 522 mmol, 1.05 eq) into the reactor.
-
Add anhydrous 2-MeTHF (800 mL, 8 volumes). Stir at 250 rpm until a uniform solution is achieved.
-
Cool the jacketed reactor until the internal temperature reaches 0 °C to 5 °C.
Base Addition (Exotherm Control)
-
Causality Check: KOtBu addition is highly exothermic. Adding it in portions prevents thermal degradation of the pyrimidine and avoids localized hot spots that can trigger side reactions.
-
Add Potassium tert-butoxide (61.3 g, 546 mmol, 1.1 eq) in four roughly equal portions over 45 minutes, ensuring the internal temperature does not exceed 15 °C.
-
Once the addition is complete, adjust the jacket to warm the internal temperature to 20 °C. Stir for 4 hours.
In-Process Control (IPC) - Self-Validating Loop
-
Pull a 0.5 mL aliquot, quench into 1 mL water, extract with 1 mL acetonitrile, and analyze via HPLC (210 nm).
-
Decision Matrix:
-
IF residual (S)-N-Boc-3-hydroxypiperidine is < 1.0% area: Proceed to Step 10.
-
IF residual is > 1.0% : Add an additional 0.05 eq of KOtBu, stir for 1 hour, and re-sample. Do not proceed to workup until this specification is met to prevent co-crystallization of the starting material.
-
Workup and Isolation
-
Cool the reactor to 10 °C. Quench the reaction by slowly adding deionized water (400 mL, 4 volumes).
-
Stir for 15 minutes, then halt agitation. Allow 20 minutes for phase separation.
-
Drain the lower aqueous layer (containing KCl and tert-butanol). Wash the upper organic layer with 5% aqueous NaCl (200 mL).
-
Concentrate the 2-MeTHF layer under reduced pressure (40 °C, 150 mbar) to approximately 3 volumes (~300 mL).
-
Anti-Solvent Crystallization: Heat the mixture to 45 °C. Slowly charge n-heptane (600 mL, 6 volumes) dropwise over 1 hour. Seed crystals (0.5 g) can be added halfway through the heptane addition to induce controlled nucleation.
-
Cool the resulting slurry to 0 °C at a ramp rate of 10 °C/hour. Stir at 0 °C for 2 hours.
-
Filter the product via a sintered glass funnel, wash the cake with cold n-heptane (100 mL), and dry in a vacuum oven (40 °C, <50 mbar) to constant weight.
Analytical Metrics & Quality Control
Strict quality thresholds are necessary to ensure the intermediate is suitable for downstream API manufacturing[2]. The table below lists the release specifications for the isolated product.
Table 2: Release Specifications and Analytical Metrics
| Parameter | Analytical Method | Specification Limit | Typical Result (This Protocol) |
| Appearance | Visual | White to off-white crystalline solid | White crystalline powder |
| Purity | HPLC (a/a%) | 99.6% | |
| Enantiomeric Excess | Chiral HPLC | >99.8% ee | |
| Residual 2-MeTHF | GC-HS | 1200 ppm | |
| Water Content | Karl Fischer | 0.15% w/w |
References
-
Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, ACS Publications. URL:[Link]
-
General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach. Organic Letters, Organic Chemistry Portal. URL:[Link]
Sources
Procedure for Boc-deprotection of 2-(Piperidin-3-yloxy)pyrimidine precursors
Application Notes & Protocols
Procedure for Boc-Deprotection of 2-(Piperidin-3-yloxy)pyrimidine Precursors
Abstract
The 2-(piperidin-3-yloxy)pyrimidine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous clinical candidates and approved drugs. The synthesis of analogs based on this scaffold invariably involves the use of protecting groups, with the tert-butyloxycarbonyl (Boc) group being one of the most common for the piperidine nitrogen due to its stability and predictable reactivity.[1][2][3] The removal of the Boc group, or deprotection, is a critical step that unmasks the secondary amine for further functionalization. This document provides a comprehensive guide to the Boc-deprotection of 2-(piperidin-3-yloxy)pyrimidine precursors, detailing standard and alternative protocols, mechanistic insights, and practical advice for troubleshooting common issues.
Introduction: The Strategic Importance of Boc-Deprotection
The Boc group is favored for its resilience to basic conditions, catalytic hydrogenation, and various nucleophilic reagents.[1][4] Its removal is typically achieved under acidic conditions, a strategy that offers a high degree of orthogonality with other common protecting groups like Fmoc, Cbz, and benzyl ethers.[1] The deprotection of 2-(piperidin-3-yloxy)pyrimidine precursors is a gateway to synthesizing diverse libraries of compounds for structure-activity relationship (SAR) studies. The resulting secondary amine can be alkylated, acylated, or used in reductive amination protocols to explore a wide chemical space.
The choice of deprotection method is paramount, as the pyrimidine ring system and other functionalities on the molecule may possess their own sensitivities. A poorly chosen method can lead to side reactions, incomplete conversion, or degradation of the desired product. This guide aims to equip researchers with the knowledge to select and execute the optimal Boc-deprotection strategy for their specific substrate.
The Mechanism of Acid-Catalyzed Boc-Deprotection
The cleavage of the Boc group under acidic conditions is a well-understood, two-step process.[2][5]
-
Protonation: The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid (e.g., TFA, HCl).[2][5]
-
Fragmentation: This protonation weakens the carbonate C-O bond, leading to the fragmentation of the protecting group. This generates a stable tert-butyl cation, carbon dioxide, and the protonated amine.[2][6] The carbamic acid intermediate is highly unstable and rapidly decarboxylates.[2][6]
The generation of the highly electrophilic tert-butyl cation is a key consideration, as it can lead to side reactions, such as the alkylation of electron-rich aromatic rings or other nucleophilic sites on the substrate.[7] This is often suppressed by the addition of a "scavenger."[7]
Caption: Acid-catalyzed Boc deprotection mechanism.
Selecting the Appropriate Deprotection Protocol
The optimal protocol depends on the overall stability of the 2-(piperidin-3-yloxy)pyrimidine precursor. Key factors include the presence of other acid-sensitive groups (e.g., other protecting groups like t-butyl esters, acetals) and the desired salt form of the final product.
Caption: Decision workflow for choosing a Boc deprotection method.
Standard Experimental Protocols
These protocols are the workhorses of Boc deprotection and are suitable for robust substrates.
Protocol 1: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is one of the most common and rapid methods for Boc deprotection.[8] TFA is a strong acid that efficiently cleaves the Boc group, and the reaction is typically complete within 30 minutes to a few hours at room temperature.[8][9]
Materials:
-
Boc-protected 2-(piperidin-3-yloxy)pyrimidine precursor
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Scavenger (optional): Triisopropylsilane (TIS) or Anisole
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer
Step-by-Step Methodology:
-
Dissolution: Dissolve the Boc-protected precursor in DCM (a typical concentration is 0.1-0.2 M).
-
Scavenger Addition (Optional but Recommended): If the substrate contains electron-rich moieties susceptible to alkylation by the tert-butyl cation, add a scavenger such as TIS or anisole (1-2 equivalents).[7]
-
Acid Addition: Cool the solution to 0 °C in an ice bath. Add TFA dropwise. The amount of TFA can range from 20-50% (v/v) of the total solution volume.[8][10] Caution: The reaction can be exothermic and may produce CO₂ gas; ensure adequate venting.[2][6]
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 0.5-2 hours).[8]
-
Work-up A (for free base):
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.[8]
-
Re-dissolve the residue in an organic solvent like ethyl acetate or DCM.
-
Carefully neutralize the remaining acid by washing with saturated NaHCO₃ solution until effervescence ceases.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected amine as a free base.[8]
-
-
Work-up B (for TFA salt):
-
Concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with cold diethyl ether to precipitate the TFA salt.
-
Collect the solid by filtration, wash with cold ether, and dry under vacuum.
-
Protocol 2: Hydrochloric Acid (HCl) in Dioxane or Methanol
Using a solution of HCl in an organic solvent is another standard method that often yields the product directly as a hydrochloride salt, which can simplify purification.[8][11]
Materials:
-
Boc-protected 2-(piperidin-3-yloxy)pyrimidine precursor
-
4M HCl in 1,4-dioxane (or other suitable solvents like ethyl acetate or methanol)
-
Diethyl ether
-
Standard laboratory glassware
Step-by-Step Methodology:
-
Reaction Setup: Dissolve or suspend the Boc-protected amine in a minimal amount of a suitable solvent (e.g., methanol, DCM) or directly in the HCl solution.[8][11]
-
Acid Addition: Add a 4M solution of HCl in 1,4-dioxane (typically 5-10 equivalents).
-
Reaction Monitoring: Stir the mixture at room temperature for 1 to 4 hours.[8] Monitor the reaction by TLC or LC-MS.
-
Isolation: Upon completion, the product often precipitates as the hydrochloride salt.[8]
-
The solid can be collected by filtration and washed with a solvent like diethyl ether to remove non-polar impurities.[8]
-
Alternatively, the solvent can be removed under reduced pressure to yield the crude hydrochloride salt, which can be used as-is or purified further.
-
Alternative Protocols for Acid-Sensitive Substrates
When other acid-labile groups are present, milder or non-acidic conditions are required to achieve selective Boc deprotection.
Protocol 3: Aqueous Phosphoric Acid
Aqueous phosphoric acid is a milder alternative to TFA or HCl and has been shown to be selective for Boc deprotection in the presence of other acid-sensitive groups like benzyl esters.[12]
Step-by-Step Methodology:
-
Reaction Setup: Create a slurry of the Boc-protected substrate in a suitable solvent like toluene.
-
Reagent Addition: Add 85% aqueous phosphoric acid to the mixture.
-
Reaction: Heat the reaction to 40-50°C and stir vigorously.[12] Reaction times can be longer, from 3 to 14 hours.[12]
-
Work-up: After completion, cool the mixture, dilute with an organic solvent, and neutralize by washing with saturated aqueous sodium bicarbonate. Separate the organic layer, dry, and concentrate to yield the product.[12]
Protocol 4: Oxalyl Chloride in Methanol
This very mild system is reported to be tolerant of acid-labile esters and other sensitive functionalities.[13] The reaction is thought to proceed through a mechanism that is broader than simple in situ generation of HCl.[13]
Step-by-Step Methodology:
-
Dissolution: Dissolve the N-Boc protected amine in methanol (e.g., 0.1 M).
-
Reagent Addition: Add oxalyl chloride (typically 3 equivalents) dropwise to the solution at room temperature.[7][13]
-
Reaction: Stir for 1-4 hours at room temperature, monitoring by TLC or LC-MS.[13]
-
Work-up: Upon completion, quench with a basic solution (e.g., saturated sodium bicarbonate), extract with an organic solvent, dry, and concentrate.[7]
Summary of Deprotection Conditions
| Protocol | Reagents | Solvent | Temp. | Typical Time | Key Considerations |
| 1. TFA | TFA, Scavenger (opt.) | DCM | 0 °C to RT | 0.5 - 2 h | Fast and effective; can cleave other acid-labile groups; corrosive.[8][10] |
| 2. HCl | 4M HCl | Dioxane, MeOH, EtOAc | RT | 1 - 4 h | Forms HCl salt, aiding purification; Dioxane can form peroxides.[8][11][14] |
| 3. H₃PO₄ | 85% aq. H₃PO₄ | Toluene | 40 - 50 °C | 3 - 14 h | Milder conditions; good for substrates with other acid-sensitive groups.[12] |
| 4. (COCl)₂ | Oxalyl Chloride | Methanol | RT | 1 - 4 h | Very mild; suitable for highly acid-sensitive substrates.[13] |
| 5. Thermal | None | High-boiling solvent (e.g., TFE, Toluene) | 120 - 240 °C | 0.5 - 2 h | "Green" method; requires high temperatures; potential for decomposition.[15][16] |
Pro-Tips from the Bench: Troubleshooting Common Issues
Caption: A troubleshooting workflow for common Boc-deprotection issues.
-
Issue: Incomplete or Sluggish Reaction.
-
Cause: Insufficient acid strength or stoichiometry, or a particularly stable Boc group.[7]
-
Solution: Increase the concentration of the acid or the reaction temperature gently (e.g., to 40-50 °C).[7] Ensure that reagents, especially commercial HCl solutions, have not degraded. For HCl methods, ensure solvents are anhydrous as water can impede the reaction.[12]
-
-
Issue: Formation of t-butylated Side Products.
-
Cause: The liberated tert-butyl cation is a potent electrophile and can alkylate nucleophilic sites on your molecule.[7]
-
Solution: The most effective mitigation is the addition of a cation scavenger.[7] Triisopropylsilane (TIS), triethylsilane (TES), anisole, or thioanisole are common choices that will trap the cation.[7] Running the reaction at a lower temperature can also minimize this side reaction.[7]
-
-
Issue: Difficult Work-up.
-
Cause: The product may be water-soluble as its ammonium salt, leading to loss during aqueous washes. Residual TFA can be difficult to remove completely.
-
Solution: If the product is suspected to be water-soluble, avoid aqueous workups. Instead, after concentrating the reaction, triturate with a non-polar solvent like diethyl ether or hexanes to precipitate the product salt. To remove stubborn traces of TFA, co-evaporate the crude product with toluene several times. Alternatively, for neutralization without an aqueous wash, stir the crude product solution with a solid-supported base like Amberlyst A21 resin, then filter and concentrate.[17]
-
References
- BenchChem. (2025). Alternative mild deprotection methods for BOC-L-Alanine benzyl ester.
- BenchChem. (2025). Experimental procedure for deprotection of Boc-protected amines.
- BenchChem. (2025).
- Aapptec Peptides. N-Terminal Deprotection; Boc removal.
- BenchChem. (2025). Application Notes and Protocols for Boc-Inp-OH.
- RSC Publishing. (2020). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?.
- Aouf, N. E., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated.
- Semantic Scholar. (2012).
- PMC - NIH. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
- Hebei Boze Chemical Co., Ltd. (2019). BOC Protection and Deprotection.
- Common Organic Chemistry. Boc Deprotection - HCl.
- BenchChem. (2025).
- ACS Publications. (2019).
- ResearchGate. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M) | Request PDF.
- J&K Scientific LLC. (2021). BOC Protection and Deprotection.
- SciSpace.
Sources
- 1. mcours.net [mcours.net]
- 2. jk-sci.com [jk-sci.com]
- 3. scispace.com [scispace.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. BOC Protection and Deprotection [bzchemicals.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. peptide.com [peptide.com]
- 11. Boc Deprotection - HCl [commonorganicchemistry.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Removing impurities from 2-(Piperidin-3-yloxy)pyrimidine crude mixtures
Welcome to the Technical Support Center for 2-(Piperidin-3-yloxy)pyrimidine synthesis and purification. As a Senior Application Scientist, I have designed this guide to help you navigate the complex physicochemical properties of pyrimidine-piperidine scaffolds.
When conducting a nucleophilic aromatic substitution (SNAr) followed by protecting group removal, success hinges on exploiting the specific pKa differences within your molecule and mitigating unwanted stationary-phase interactions.
Phase 1: Diagnostic Primer (Understanding the Crude Mixture)
Before executing a purification protocol, you must accurately diagnose your reaction matrix. SNAr reactions with 2-chloropyrimidine are thermodynamically highly favored—it is estimated to be 1014–1016 times more reactive than chlorobenzene towards nucleophiles[1]. Therefore, excessive unreacted starting material often indicates a failure in alkoxide generation rather than slow kinetics.
Table 1: Quantitative & Qualitative Impurity Profile of SNAr Crude Mixtures
| Impurity / Byproduct | Origin | Physicochemical Nature | Remediation Strategy |
| 2-Chloropyrimidine | Unreacted electrophile | Neutral / Weakly Basic (pKa ~1.3) | Acid-Base Extraction (pH 2) |
| 1-Boc-piperidin-3-ol | Unreacted nucleophile | Highly non-polar (protected) | Normal Phase Chromatography |
| Pyrimidin-2-ol | SNAr Hydrolysis | Polar / Weakly Acidic | Aqueous Base Wash (pH >12) |
| Regioisomers (N- vs O-) | Unprotected amine substitution | Basic, similar polarity to product | Preparative HPLC / Chromatography |
| Isobutylene / CO₂ | Boc deprotection | Volatile gases | Evaporation in vacuo |
| Excess Salts / Acid | Deprotection matrix | Highly water-soluble | Aqueous workup / Trituration |
Phase 2: Targeted Purification Workflows
Workflow A: Orthogonal Acid-Base Extraction (LLE)
Goal: Separate the highly basic piperidine moiety from non-basic/neutral impurities (e.g., 2-chloropyrimidine, protecting groups). Causality Logic: The secondary amine of piperidine has a pKa of ~9.5, while the pyrimidine nitrogen has a pKa of ~1.3. At pH 2–3, only the piperidine ring is protonated, rendering the target molecule highly water-soluble while unreacted pyrimidines remain in the organic layer.
-
Acidic Partitioning: Dissolve the crude post-deprotection mixture in Ethyl Acetate (EtOAc). Add an equal volume of 1M HCl (aq).
-
Phase Separation: Shake vigorously and allow phase separation. Discard the organic layer (contains neutral impurities).
-
Basification: Cool the aqueous layer in an ice bath (to prevent exothermic degradation) and add 2M NaOH (aq) dropwise until the pH reaches strictly >12.
-
Extraction: Extract the milky aqueous layer three times with Dichloromethane (DCM).
-
Drying & Concentration: Wash the combined DCM layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude free base.
Workflow B: Silica Gel Chromatography for Basic Amines
Goal: Resolve closely eluting impurities (like regioisomers) without losing yield to column streaking. Causality Logic: Standard normal-phase silica contains surface silanol groups (Si-OH) that are weakly acidic. These groups strongly protonate basic amines via ion-exchange mechanisms, causing severe peak tailing and irreversible retention. By adding a basic modifier like Triethylamine (TEA), you competitively "deactivate" or cap these active silanol sites[2].
-
Eluent Preparation: Prepare a mobile phase of DCM:MeOH (e.g., 90:10). Add exactly 1–2% (v/v) Triethylamine (TEA) to the total volume[2].
-
Column Equilibration: Slurry-pack the column and flush with at least 3 column volumes (CV) of the TEA-modified eluent to saturate the silanol sites.
-
Loading: Dissolve your crude free base in a minimal amount of modified eluent and load it onto the column.
-
Elution: Run the column. Monitor fractions via TLC (ensure TLC plates are also developed in a TEA-containing chamber to prevent artificial streaking).
Workflow C: Final Polish via Boc-Deprotection & Salt Crystallization
Goal: Cleave the Boc protecting group while simultaneously precipitating a highly pure solid. Causality Logic: While Trifluoroacetic acid (TFA) in DCM is common, it can sometimes promote product degradation or ether-cleavage[3]. Using anhydrous HCl in dioxane not only safely cleaves the Boc group but directly precipitates the resulting amine as a crystalline hydrochloride salt in a non-polar solvent matrix, leaving impurities in solution[4].
-
Dissolution: Dissolve the purified N-Boc-protected intermediate in anhydrous diethyl ether or EtOAc.
-
Reagent Addition: Slowly add 4.0 equivalents of 4M HCl in dioxane at 0 °C under an inert atmosphere[4].
-
Precipitation: Stir at room temperature for 1-2 hours until gas evolution (isobutylene/CO₂) ceases and a thick white precipitate forms.
-
Isolation: If precipitation is incomplete, add hexanes[4]. Filter the solid, wash with cold ether, and dry under high vacuum to obtain pure 2-(piperidin-3-yloxy)pyrimidine hydrochloride.
Phase 3: Process Flow Diagram
Workflow mapping isolation and purification via LLE, TEA-modified chromatography, and salt crystallization.
Phase 4: Frequently Asked Questions (FAQs)
Q: My nucleophilic substitution (SNAr) with 2-chloropyrimidine stalled. Why? A: Despite the massive thermodynamic drive for 2-chloropyrimidine SNAr[1], the reaction requires a strong, well-formed alkoxide. If your reaction stalls, you likely have trace water quenching your base (e.g., NaH or KOtBu), converting the nucleophile back to the unreactive alcohol and generating hydroxide, which attacks the pyrimidine to form unwanted pyrimidin-2-ol. Ensure strict anhydrous conditions.
Q: Why does my product streak down the entire length of the TLC plate? A: This is a classic symptom of basic amines interacting with the stationary phase. Normal phase silica is highly acidic (pKa ~4.5–5.0). Basic amines bind irreversibly to these silanol sites. Modify your TLC developing chamber by adding 1% Triethylamine (TEA) or concentrated ammonium hydroxide to competitive "blind" the silica[2].
Q: During Boc deprotection, my product degraded or my yield crashed. What happened? A: Trifluoroacetic acid (TFA) in DCM can sometimes lead to ether-linkage cleavage or formation of complex trifluoroacetate salts that are difficult to purge. Switching to anhydrous 4M HCl in dioxane avoids TFA degradation pathways and capitalizes on the poor solubility of amine-hydrochloride salts in organic solvents, facilitating direct product recovery[3].
Phase 5: References
-
BenchChem Technical Support Team. "Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns". BenchChem. 2
-
M. Narender et al. "Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?". NIH (National Library of Medicine). 1
-
Manglik, A., et al. "Synthesis of Enantiopure PZM21, A Novel Biased Agonist of the Mu-Opioid Receptor". NIH (National Library of Medicine). 3
-
Abele, S., et al. "Development of a Scalable, Stereoselective Second-Generation Route for CXCR7 Antagonist ACT-1004-1239...". ACS Publications. 4
Sources
Minimizing side reactions during 2-(Piperidin-3-yloxy)pyrimidine functionalization
Technical Support Center: 2-(Piperidin-3-yloxy)pyrimidine Functionalization
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most critical side reactions encountered when functionalizing 2-(piperidin-3-yloxy)pyrimidine and its derivatives (such as 5-bromo-2-(piperidin-3-yloxy)pyrimidine).
Because this scaffold features an electron-deficient heteroaromatic ring coupled with an ether linkage and a secondary amine, it is exceptionally prone to chemoselectivity issues, including nucleophilic aromatic substitution (SNAr), intramolecular rearrangements, and acid-catalyzed hydrolysis[1].
Core Troubleshooting & Optimization Data
To establish a baseline for your experimental design, refer to the following quantitative summary of side-reaction profiles under standard functionalization conditions.
Table 1: Side Reaction Profiles and Optimal Mitigation Conditions
| Reaction Objective | Reagents / Conditions | Primary Side Reaction | Side Product Yield | Optimized Reagents | Target Yield |
|---|---|---|---|---|---|
| N-Alkylation | NaH, DMF, 80 °C | Smiles Rearrangement (O→N migration) | >85% | K₂CO₃, CH₃CN, 25 °C | >90% |
| Boc Deprotection | Aqueous TFA / DCM, 25 °C | Ether Cleavage (Hydrolysis) | ~50-60% | 4.0 M HCl in Dioxane, 0 °C | >95% |
| Cross-Coupling | Free amine, Pd(PPh₃)₄, 100 °C | Catalyst Poisoning / N-Arylation | N/A (Failed) | N-Boc Precursor, Pd₂(dba)₃, XPhos | ~85% |
| Strong Base Rxns | NaOH (aq), Reflux | SNAr Ether Cleavage | >90% | Sterically hindered bases (DIPEA) | >92% |
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: Why am I losing the pyrimidine ring during the N-alkylation of the piperidine moiety?
The Causality: If you are observing the loss of the starting material mass and the appearance of a new isomer or a complete fragmentation product, you are likely triggering a Smiles Rearrangement [2]. The pyrimidine ring is highly electron-deficient. The ether oxygen at the 2-position acts as an excellent leaving group. When the unprotected piperidine nitrogen is deprotonated by a strong base (like NaH), it becomes a highly active nucleophile. Given its proximity, it attacks the C2-position of the pyrimidine ring, forming a spirocyclic Meisenheimer complex[3]. This intermediate collapses, permanently migrating the pyrimidine ring from the oxygen atom to the nitrogen atom[4].
Fig 1. Smiles rearrangement and cleavage pathways in unprotected pyrimidine ethers.
Validated Protocol: Chemoselective N-Alkylation (Avoiding Smiles Rearrangement) To prevent this self-sabotaging mechanistic pathway, you must utilize mild, non-nucleophilic bases and strictly control the temperature to increase the activation energy barrier for the Meisenheimer complex formation.
-
Preparation: Dissolve the 2-(piperidin-3-yloxy)pyrimidine precursor in anhydrous acetonitrile (CH₃CN) to a concentration of 0.2 M.
-
Base Addition: Add 2.0 equivalents of finely powdered Potassium Carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA). Never use Sodium Hydride (NaH) or elevated temperatures.
-
Cooling: Cool the suspension to 0 °C using an ice bath.
-
Alkylation: Add the electrophile (alkyl halide) dropwise over 15 minutes.
-
Incubation: Allow the reaction to slowly warm to 25 °C and stir for 4–8 hours. Monitor via LC-MS; the mild base ensures intermolecular alkylation vastly outpaces the intramolecular Smiles rearrangement.
FAQ 2: How do I prevent ether cleavage during N-Boc deprotection?
The Causality: A common pitfall is treating the tert-butyl 3-(pyrimidin-2-yloxy)piperidine-1-carboxylate precursor with aqueous trifluoroacetic acid (TFA). The pyrimidine ring contains basic nitrogen atoms that readily protonate under strongly acidic conditions[5]. This protonation drastically withdraws electron density from the C2 position, rendering it highly electrophilic. If any adventitious water is present in the acid or solvent, it will act as a nucleophile, aggressively attacking the C2 position and irreversibly hydrolyzing the ether bond to yield piperidin-3-ol and 2-pyrimidinone.
Fig 2. Workflow for N-Boc deprotection to avoid acid-catalyzed ether hydrolysis.
Validated Protocol: Anhydrous N-Boc Deprotection By strictly excluding water and utilizing anhydrous HCl, you execute the deprotection without providing a nucleophile capable of cleaving the activated ether[6].
-
Preparation: Dissolve the N-Boc protected substrate in strictly anhydrous Dichloromethane (DCM) (0.1 M).
-
Inert Atmosphere: Purge the flask with Argon or N₂ and cool to 0 °C.
-
Acid Addition: Slowly add 10 equivalents of 4.0 M HCl in anhydrous Dioxane.
-
Reaction: Stir at 0 °C for 1 hour, then slowly let it warm to room temperature for another 1-2 hours until completion by TLC/LC-MS.
-
Workup (Critical): Concentrate the mixture under reduced pressure (do not heat above 30 °C). Neutralize the resulting HCl salt by redissolving in DCM and washing with cold saturated NaHCO₃. Immediate extraction prevents aqueous basic hydrolysis.
FAQ 3: My palladium-catalyzed cross-coupling of 5-bromo-2-(piperidin-3-yloxy)pyrimidine is failing. What's wrong?
The Causality: If you are attempting a Suzuki or Buchwald-Hartwig coupling on the 5-bromo derivative[7] while the piperidine nitrogen is unprotected, two detrimental events occur:
-
Catalyst Poisoning: The free secondary amine heavily coordinates to the Palladium center, sequestering the active catalyst.
-
Competitive N-Arylation: The free amine outcompetes the intended coupling partner, resulting in oligomerization or off-target N-arylation.
Solution: Always perform cross-coupling on the N-Boc or N-Cbz protected derivative. Utilize bulky, electron-rich ligands like XPhos or BrettPhos to accelerate the desired reductive elimination at the 5-position and suppress competitive oxidative addition into the C-O ether bond.
References
-
[7] CP Lab Safety / Calpaclab. Commercial reference and structural validation for the 5-Bromo-2-(piperidin-3-yloxy)pyrimidine starting materials. URL:[Link]
-
[6] Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow (PMC - NIH). Details optimization of Boc deprotection methods avoiding harsh acidic hydrolysis in sensitive molecular scaffolds. URL:[Link]
-
[5] A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection (MDPI). Provides mechanistic insights into secondary amine deprotections and stability under catalytic conditions. URL: [Link]
-
[2] The Truce–Smiles rearrangement and related reactions: a review (CDN Science Pub). Comprehensive review on the exact mechanism of intramolecular nucleophilic aromatic substitution resulting in X→C and O→N migrations. URL:[Link]
-
[3] Smiles Rearrangement Reaction: Mechanism, Application and Modification. Validates the base-driven deprotonation and formation of spirocyclic Meisenheimer transition states in heteroaromatic ethers. URL:[Link]
-
[4] Diarylamine Synthesis via Desulfinylative Smiles Rearrangement | Organic Letters (ACS). Explores the regiospecificity and required activation energies of Smiles rearrangements. URL: [Link]
Sources
- 1. alchempharmtech.com [alchempharmtech.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. chemistry-reaction.com [chemistry-reaction.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 7. calpaclab.com [calpaclab.com]
Technical Support Center: Stability of 2-(Piperidin-3-yloxy)pyrimidine
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address a fundamental, yet often overlooked, vulnerability in heterocyclic drug design: the acid lability of 2-alkoxypyrimidines.
While aliphatic ethers require extreme conditions to cleave, the ether linkage in 2-(piperidin-3-yloxy)pyrimidine is uniquely susceptible to acid-catalyzed hydrolysis[1]. This guide synthesizes the mechanistic causality behind this instability, provides field-proven workarounds, and details self-validating experimental protocols to ensure your data remains robust.
Mechanistic Deep Dive: Why Does Cleavage Occur?
To troubleshoot effectively, one must understand the causality of the degradation. The pyrimidine ring is intrinsically electron-deficient at the 2, 4, and 6 positions[2].
Under acidic conditions (pH < 4), the pyrimidine nitrogen atoms (pKa ~1–3) become protonated. This protonation transforms the C2 position into a potent electrophile. When adventitious water is present, it acts as a nucleophile, attacking the C2 carbon to form a tetrahedral intermediate. The subsequent collapse of this intermediate ruptures the C–O ether bond, irreversibly converting the molecule into pyrimidin-2(1H)-one (often referred to as 2-hydroxypyrimidine) and releasing piperidin-3-ol [3].
Mechanism of acid-catalyzed hydrolysis of 2-(piperidin-3-yloxy)pyrimidine.
Quantitative Stability Profile
The table below summarizes the hydrolytic half-life (
| pH Level | Buffer / Reagent | Temperature | Half-Life ( | Primary Degradant | Action Required |
| pH 1.2 | 0.1 N HCl | 37°C | < 1.5 hours | Pyrimidin-2-one | Avoid prolonged exposure |
| pH 2.0 | 0.1% TFA (HPLC Mobile Phase) | 25°C | ~ 24 hours | Pyrimidin-2-one | Analyze immediately |
| pH 4.0 | Acetate Buffer | 37°C | ~ 72 hours | Pyrimidin-2-one | Use caution during assays |
| pH 7.4 | PBS | 37°C | > 14 days | None | Safe operating range |
| pH 9.0 | Ammonium Bicarbonate | 25°C | > 30 days | None | Ideal for storage/HPLC |
Troubleshooting Guide & FAQs
Q: My sample shows a mysterious double peak or loss of purity during RP-HPLC analysis when using 0.1% TFA. Is my compound impure? A: This is a classic false-negative artifact. 0.1% TFA lowers the mobile phase to pH ~2.0. Because the run takes time and samples often sit in the autosampler in acidic diluents, the ether bond hydrolyzes during the queue[3]. Causative Fix: The issue is not the synthesis; it is the analytical method. Switch to a basic or neutral mobile phase (e.g., 10 mM Ammonium Bicarbonate, pH 8.0, with Methanol) to suppress pyrimidine protonation and prevent in-vial hydrolysis.
Q: I need to remove a Boc-protecting group from the piperidine nitrogen during synthesis. Standard 50% TFA in DCM is destroying my compound. How do I proceed?
A: Boc deprotection requires high acidity, which directly competes with the stability of the 2-alkoxypyrimidine linkage[1]. The presence of trace water in the TFA or DCM causes massive ether cleavage during the 1–2 hours required for Boc removal.
Causative Fix: You must eliminate the nucleophile (water). Switch to strictly anhydrous 4N HCl in 1,4-Dioxane . The lack of aqueous nucleophiles allows the Boc group to be cleaved while kinetically trapping the pyrimidine ether. Alternatively, redesign the route using a Cbz-protecting group, which can be removed via neutral hydrogenolysis (Pd/C,
Q: Can I use Hilbert-Johnson methodologies to couple the piperidine ring to the pyrimidine? A: No. Traditional Hilbert-Johnson conditions often utilize acid catalysis or high-temperature melts which promote the degradation of 2-alkoxy intermediates to their 2-oxo forms[2]. Use Nucleophilic Aromatic Substitution (SNAr) instead: react 2-chloropyrimidine with piperidin-3-ol using Sodium Hydride (NaH) in anhydrous THF/DMF.
Validated Experimental Workflow: Forced Degradation Assay
To truly understand your specific derivative's stability window, you must perform a forced degradation study. This protocol is designed as a self-validating system using mass balance to ensure data integrity.
Step-by-Step Methodology
-
Sample Preparation: Dissolve 2-(piperidin-3-yloxy)pyrimidine in LC-MS grade anhydrous DMSO to create a 10 mM stock.
-
Internal Standard (Validation Control): Spike the stock with 100 µM of a stable internal standard (e.g., Propranolol-d7), which does not degrade in acid. This ensures any drop in your analyte's signal is due to chemical degradation, not systemic MS variation.
-
Acidic Stress: Dilute the stock to a final concentration of 100 µM in 0.1 N HCl (aqueous). Immediately place the vial in a thermomixer set to 37°C.
-
Kinetic Quenching (Critical Step): At precise intervals (0, 30, 60, 120, and 240 minutes), extract a 50 µL aliquot. Immediately neutralize the aliquot by mixing it into 50 µL of a quenching buffer (0.2 N NaOH in 50% Acetonitrile).
-
Causality Check: Failing to quench means the sample continues to degrade while waiting in the autosampler, leading to artificially steep degradation curves.
-
-
LC-MS Analysis: Analyze the quenched samples using a C18 column and a pH 8.0 mobile phase (10 mM Ammonium Bicarbonate / Acetonitrile) to prevent further on-column degradation.
System Validation Check (The "Mass Balance" Rule)
Calculate the molar concentration of the remaining parent compound and the newly formed pyrimidin-2-one (monitored at
References
-
BenchChem. (n.d.). [4-(Pyrimidin-2-yloxy)cyclohexyl]amine|RUO|Supplier. Chemical reactivity and pyrimidine-2-yloxy ether linkage susceptibility to acid-catalyzed hydrolysis.1
-
Marquez, V. E., et al. (1980). Synthesis of pyrimidin-2-one nucleosides as acid-stable inhibitors of cytidine deaminase. National Institutes of Health / PubMed. Mechanistic insights into the acid instability of saturated 2-alkoxypyrimidine analogs. 3
-
Royal Society of Chemistry. (2012). Chapter 3: Nucleosides and Nucleotides. RSC Books. Hilbert-Johnson methodology limitations and pyrimidine ether lability. 2
Sources
Technical Support Center: Purification of Polar Pyrimidine-Piperidine Ethers
Welcome to the Technical Support Center. This hub is designed for researchers, analytical scientists, and drug development professionals dealing with the complex physicochemical challenges of pyrimidine-piperidine ether scaffolds.
The ether linkage imparts structural flexibility, but the dual nature of this pharmacophore—a highly basic, polar piperidine moiety (pKa ~11.1) coupled with a metal-coordinating pyrimidine ring—often causes severe chromatographic bottlenecks, including extreme peak tailing, unpredictable retention, and co-elution with polar byproducts. This guide establishes field-proven, self-validating methodologies to overcome these challenges.
Diagnostic Workflows & Mechanistic Causality
Method Selection Workflow
Decision workflow for resolving purification bottlenecks of basic polar ethers.
The Root Cause of Peak Tailing
Causality of secondary retention mechanisms on standard unmodified silica stationary phases.
Troubleshooting FAQs
Q1: Why do pyrimidine-piperidine ethers streak persistently on standard normal-phase silica, even with highly polar solvent mixtures? A1: The root cause is mixed-mode retention. While the ether and pyrimidine rings interact primarily via dipole-dipole forces, the piperidine nitrogen is a strong base. It undergoes intense hydrogen bonding and acid-base interactions with the naturally acidic silanol groups on untreated silica gel[1]. To solve this, you must introduce a competitive basic modifier (like 0.1-1% Triethylamine) to temporarily block these active silanol sites, or permanently eliminate the problem by switching to an amine-deactivated stationary phase[1]. Additionally, pyrimidine rings can act as Lewis bases and coordinate with trace metal oxides in low-quality silica, further exacerbating tailing[2].
Q2: I attempted Reverse-Phase HPLC (RP-HPLC) with 0.1% Formic Acid, but the compound elutes immediately in the void volume. How do I force retention? A2: At pH 2.7 (typical for 0.1% Formic Acid), the piperidine nitrogen (pKa ~11.1[3]) is fully ionized into a highly polar ammonium cation. This charged state has virtually no hydrophobic affinity for a standard C18 phase. To retain the compound, you must shift the mobile phase pH to ≥ 10.5 using buffers like 25mM ammonium hydroxide[4]. This deprotonates the piperidine, forcing the molecule into its neutral free-base form and facilitating strong hydrophobic retention[4].
Q3: Is standard C18 silica safe for the high-pH methods required for piperidine derivatives? A3: No. Standard silica begins to dissolve at a pH > 8[3]. If you run a pH 10.5 method on standard C18, the column bed will rapidly collapse, destroying peak symmetry. You must utilize specialized high-pH stable columns, such as Hybrid Silica-Organic columns (e.g., Waters BEH) or Polymer-based (DVB) columns[3][5].
Q4: My crude reaction mixture is highly polar and water-soluble. Liquid-liquid extraction is failing. How can I isolate the basic target from neutral impurities? A4: Utilize Strong Cation Exchange (SCX) solid-phase extraction. SCX resins are functionalized with benzenesulfonic acid[6]. When your crude mixture is loaded under slightly acidic or neutral conditions, the sulfonic acid binds the positively charged piperidine ring[7]. You can subsequently wash away all neutral and acidic impurities with organic solvents, and finally release your highly pure target product using a basic eluent like methanolic ammonia[7][8].
Quantitative Data & Selection Matrices
Table 1: Mobile Phase Modifiers for Suppressing Silanophilic Interactions
| Modifier | Typical Concentration | Application Phase | Causality / Effect |
| Triethylamine (TEA) | 0.1% - 1.0% v/v | Normal Phase | Acts as a sacrificial base, competing for and binding to acidic silanol sites so the target molecule does not[1]. |
| Methanolic Ammonia | 1% - 2% v/v | Normal Phase / SCX | Highly volatile basic modifier; effectively deprotonates basic amines and ensures sharp elution[1]. |
| Ammonium Hydroxide | 25 mM (pH ~10.5) | Reverse Phase | Neutralizes highly basic analytes (pKa ≥ 9) by forcing equilibrium into the neutral state, allowing C18 retention[4]. |
| 1-Methylpiperidine | 0.05% v/v | RP-HPLC (LC-MS) | Volatile ion-pairing agent that shields silica sites and drastically improves MS sensitivity over inorganic buffers. |
Table 2: Stationary Phase Selection Guide
| Stationary Phase Type | Phase Limit | Primary Advantage | Recommended Use Case |
| Amine-Deactivated Silica | Normal Phase | Masks acidic silanols without TEA | Flash chromatography of complex crudes where TEA removal is difficult post-purification[1]. |
| SCX (Benzenesulfonic Acid) | Solid Phase Ext | Exceptional cationic retention | Catch-and-release isolation of basic piperidines from complex, highly polar, water-soluble mixtures[6]. |
| Standard C18 Silica | pH 2.0 - 8.0 | High resolution | Only useful if piperidine is derivatized (e.g., Boc-protected) to lower basicity prior to purification[3][7]. |
| Hybrid Silica-Organic C18 | pH 1.0 - 12.0 | Will not dissolve at high pH | High-pH (10.5) RP-HPLC separation of unprotected piperidine ethers[3]. |
Validated Experimental Protocols
Protocol A: High-pH RP-HPLC Method Development
This protocol shifts the basic piperidine into its neutral state to ensure robust C18 retention and eliminate tailing.
-
System Preparation: Ensure the LC system is purged of all acidic modifiers (e.g., TFA, Formic Acid). Equip a Hybrid Silica-Organic C18 column (e.g., Waters XBridge) capable of withstanding pH 12[3].
-
Buffer Preparation: Prepare Mobile Phase A: 25 mM Ammonium Hydroxide in HPLC-grade water. Verify the pH is approximately 10.5[4]. Prepare Mobile Phase B: 100% Acetonitrile or Methanol.
-
Equilibration: Flush the column with 5–10 column volumes of 5% B to achieve equilibrium[9].
-
Gradient Elution: Run a gradient from 10% B to 90% B over 10-15 minutes.
-
Self-Validating Checkpoint: Inject a neutral reference standard (e.g., toluene) alongside the crude ether. Trust Mechanism: If the neutral standard yields a perfectly symmetrical peak but the target ether still tails, the mobile phase pH has not sufficiently exceeded the piperidine pKa. If both peaks tail, the column's physical bed is compromised[3].
Protocol B: SCX Catch-and-Release Isolation
This chemical method leverages the basicity of piperidine to trap it, turning polarity from a hindrance into an advantage.
-
Sorbent Capacity Calculation: An ISOLUTE SCX-2 column typically captures 20-50 mg of basic compound per gram of sorbent[7]. Calculate your required resin mass carefully based on the crude yield.
-
Conditioning: Wash the SCX column with 2 column volumes (CV) of Methanol, followed by 2 CV of 0.1M Formic Acid in DCM/MeOH to activate the sulfonic acid groups.
-
Loading: Dissolve the crude reaction mixture in a mildly acidic or neutral organic solvent and load it onto the column at a dropwise rate[7].
-
Self-Validating Checkpoint (Breakthrough Check): Collect the flow-through fraction and analyze it via TLC or LC-MS. Trust Mechanism: The target basic ether must be entirely absent from this fraction. If it is detected, the column is either overloaded, or competing highly basic metal ions are saturating the resin[7].
-
Washing (Removal of Impurities): Wash the column with 3 CV of Methanol and 2 CV of DCM. This removes all neutral and acidic impurities, including unreacted pyrimidine starting materials[7].
-
Elution: Elute the purified pyrimidine-piperidine ether using 2 CV of 2M Ammonia in Methanol[7]. Evaporate the solvent under reduced pressure to yield the pure free-base.
References
- BenchChem.
- Biotage.
- SPE Cartridge.
- BenchChem.
- Biotage. "How should I purify a complex, polar, amide reaction mixture?"
- Obrnuta Faza.
- Journal of Chemical and Pharmaceutical Research.
- Reddit - r/labr
- LCMS.cz. "HPLC Troubleshooting Guide."
- Diva-Portal.org. "Two trace analytical methods for simultaneous determination of three classes of perfluoroalkyl acids."
Sources
Validation & Comparative
HPLC Method Development for 2-(Piperidin-3-yloxy)pyrimidine Purity: A Comparative Guide
Executive Summary & Analyte Profiling
As drug discovery pipelines rapidly expand, evaluating the chemical purity of complex heterocyclic building blocks is paramount. 2-(Piperidin-3-yloxy)pyrimidine presents a unique chromatographic challenge due to its dual structural nature: a relatively hydrophobic, UV-active pyrimidine ring combined with a highly polar, strongly basic piperidine moiety (secondary amine).
From a method development perspective, the piperidine nitrogen has a theoretical
This guide objectively evaluates three distinct chromatographic strategies to overcome these challenges, providing the causality behind each experimental choice and a self-validating protocol for determining the purity of 2-(Piperidin-3-yloxy)pyrimidine.
Mechanistic Method Development Logic
According to core chromatographic principles, successful method development for basic analytes requires controlling the ionization state of the molecule by adjusting the mobile phase pH at least two units away from the analyte's
Figure 1: Decision tree for basic amine HPLC method development. Max Width: 760px.
Causality of Peak Tailing
Peak tailing in HPLC is rarely random; it is an electrochemical phenomenon. Standard silica supports contain residual acidic silanols (
Figure 2: Surface interactions dictating peak shape for 2-(Piperidin-3-yloxy)pyrimidine. Max Width: 760px.
Comparison of Chromatographic Strategies
To achieve a robust, reproducible purity assay, three distinct methodologies are compared.
Table 1: Quantitative Performance Matrix for 2-(Piperidin-3-yloxy)pyrimidine
| Chromatographic Mode | Mobile Phase Chemistry | USP Tailing ( | Retention Factor ( | Theoretical Plates ( | Best Use Case |
| Low pH RP-HPLC | 0.1% TFA / Acetonitrile | 1.8 - 2.5 (Poor) | 1.0 - 2.5 (Low) | < 8,000 | Quick mass spectrometry (LC-MS) screening[3]. |
| High pH RP-HPLC | 10mM NH₄HCO₃ (pH 10.5) / ACN | 1.0 - 1.2 (Ideal) | 4.0 - 6.0 (Optimal) | > 15,000 | Primary choice for accurate chemical purity and release. |
| HILIC / Mixed Mode | 10mM NH₄Formate (pH 3) / High ACN | 1.1 - 1.4 (Good) | > 8.0 (High) | ~ 12,000 | Orthogonal validation; separation of highly polar basic impurities[4]. |
Data summarized from expected baseline chromatographic behaviors of piperidine-based heterocycles.
Experimental Workflows
Protocol 1: The Gold Standard (High-pH RP-HPLC)
Causality Check: By operating at pH 10.5—one full unit above the piperidine
-
Column: Ethylene Bridged Hybrid (BEH) C18, 4.6 × 150 mm, 3.5 µm (Hybrid particles are strictly required as standard silica dissolves above pH 8).
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.5 with dilute Ammonium Hydroxide.
-
Mobile Phase B: Acetonitrile (100%).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C. (Elevated temperature lowers mobile phase viscosity, improving mass transfer and sharpening peaks).
-
Detection: UV at 245 nm. (The pyrimidine ring supplies the primary chromophore; 240-260 nm generally provides the maximum signal-to-noise ratio without relying on derivatization[5]).
Gradient Table:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Action |
|---|---|---|---|
| 0.0 | 95 | 5 | Initial hold |
| 2.0 | 95 | 5 | Isocratic retention |
| 12.0 | 40 | 60 | Linear elution of related substances |
| 15.0 | 5 | 95 | Column wash |
| 18.0 | 5 | 95 | Hold |
| 18.1 | 95 | 5 | Re-equilibration |
| 24.0 | 95 | 5 | End of run |
Self-Validating System Suitability: Inject a 0.5 mg/mL standard. A successful setup requires a Retention Time (
Protocol 2: The Orthogonal Alternative (HILIC / Hydrogen Bonding)
Causality Check: If the impurity profile contains highly polar degradants that elute in the void of a reversed-phase system, HILIC provides an orthogonal separation mechanism. Here, the basic amine remains ionized, but it partitions into a water-enriched layer on the polar stationary phase, creating immense retention for hydrophilic bases[4].
-
Column: Unbonded BEH Silica or Hydrogen-Bonding (e.g., SHARC 1), 3.0 × 100 mm, 3 µm.
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Ensures consistent ionization).
-
Mobile Phase B: Acetonitrile (Maintains the bulk non-polar environment).
-
Isocratic Elution: 85% Mobile Phase B / 15% Mobile Phase A.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 245 nm.
Self-Validating System Suitability: Because HILIC columns are sensitive to water gradients, ensure the column is equilibrated with at least 50 column volumes of the isocratic mix prior to the first injection to prevent retention time drift.
Conclusion
For the purity assessment of 2-(Piperidin-3-yloxy)pyrimidine, standard low-pH reversed-phase methods fall short due to the aggressive electrostatic interactions of the basic piperidine ring. By strategically manipulating the mobile phase pH to neutralize the analyte (High-pH RP-HPLC), analysts can transform a problematic, tailing peak into a sharp, highly retained, and easily quantifiable signal. For orthogonal impurity tracking, HILIC stands as a powerful supplementary technique.
References
-
Top Three HPLC Method Development Tips Source: LCGC International URL:[Link] (Details the fundamentals of analyte chemistry, managing basic amines, and maintaining a mobile phase pH two units away from the analyte's
). -
ESSENTIAL GUIDES TO METHOD DEVELOPMENT IN LIQUID CHROMATOGRAPHY Source: Molnar-Institute URL:[Link] (Discusses solvent selectivity optimization and the rationale behind gradient structuring).
-
Universal Analytical Method Development for Various HPLC Systems Source: Agilent Technologies URL:[Link] (Provides proven methodologies for LC screening campaigns targeting basic compounds).
-
HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode Source: SIELC Technologies URL:[Link] (Highlights the utility of orthogonal HILIC and hydrogen-bonding modes for highly polar, basic nitrogen-containing heterocycles).
-
Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs Source: MDPI (Molecules) URL:[Link] (Demonstrates standard HPLC UV-detection parameters and practical run conditions for pyrimidine-derived intermediates in drug discovery).
Sources
Mass spectrometry analysis of 2-(Piperidin-3-yloxy)pyrimidine
Analytical Performance Guide: Mass Spectrometry Profiling of 2-(Piperidin-3-yloxy)pyrimidine
Executive Summary
The compound 2-(Piperidin-3-yloxy)pyrimidine (Chemical Formula:
This guide provides an objective performance comparison of mass spectrometry (MS) platforms for analyzing this scaffold. It details the physicochemical causality governing its gas-phase fragmentation[1] and establishes a self-validating analytical protocol to ensure structural integrity and quantification accuracy[2].
Mechanistic Grounding: Ionization and Gas-Phase Chemistry
To design a robust MS method, one must understand the intrinsic physical chemistry of the molecule.
Protonation Dynamics (Causality of ESI+):
Electrospray Ionization in positive mode (ESI+) is exclusively selected for this class of molecules[2]. The piperidine nitrogen acts as the primary protonation site due to its
Fragmentation Pathways (CID):
When the isolated
-
Ether Bond Fission: Cleavage of the ether linkage yields a stable pyrimidinol cation (
, m/z 97.04). -
-Cleavage: Rupture of the C-C bond adjacent to the basic nitrogen yields a resonance-stabilized iminium ion (
, m/z 84.08), followed by subsequent ring fission[1].
Alternative Platform Comparison: QQQ vs. Q-TOF
When establishing an analytical pipeline for 2-(Piperidin-3-yloxy)pyrimidine, researchers must choose between Triple Quadrupole (QQQ) and Quadrupole Time-of-Flight (Q-TOF) architectures.
-
QQQ Systems: Best suited for targeted absolute quantification and high-throughput pharmacokinetic screening. Performance relies on Multiple Reaction Monitoring (MRM) transitions.
-
Q-TOF Systems: Best suited for structural elucidation, identifying novel metabolites, and differentiating positional isomers using sub-2 ppm exact mass resolution[3].
Table 1: Quantitative Performance & Analytical Specification Comparison
| Parameter | Triple Quadrupole (QQQ) | Quadrupole Time-of-Flight (Q-TOF) |
| Primary Utility | High-throughput absolute quantification | Isomer profiling & structural elucidation |
| Acquisition Mode | MRM (Multiple Reaction Monitoring) | PRM / Data-Dependent Acquisition (DDA) |
| Mass Accuracy | ~ 100 - 500 ppm (Nominal Mass) | < 2 ppm (High-Resolution Exact Mass) |
| Linear Dynamic Range | 4–5 orders of magnitude (0.03 - 400 ng/mL) | 3–4 orders of magnitude |
| LLOQ Sensitivity | 0.01 - 0.03 ng/mL | 0.5 - 1.0 ng/mL |
| Isomer Differentiation | Relies on chromatography (Retention Time) | High-resolution MS/MS fragment analysis |
Diagnostic MS/MS Profiling Data
The structural integrity of 2-(Piperidin-3-yloxy)pyrimidine is validated through diagnostic fragmentation. Below are the optimized transition states required for target monitoring.
Table 2: Multiple Reaction Monitoring (MRM) Transitions
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Mechanistic Attribution |
| 180.11 | 97.04 | 15 | Ether bond cleavage; yields pyrimidinol ion[4] |
| 180.11 | 84.08 | 20 | |
| 180.11 | 162.10 | 10 | Neutral loss of |
| 180.11 | 55.05 | 30 | Piperidine ring fission (advanced propagation) |
Self-Validating Experimental Protocol: LC-MS/MS Workflow
To guarantee trustworthiness, the following methodology is built as a self-validating system . By incorporating an isotopically labeled standard and matrix controls, researchers can continuously verify extraction efficiency and identify ion suppression in real-time[2].
Phase 1: Sample Preparation & Matrix Validation
-
Aliquot: Transfer 50 µL of sample (or matrix) into a 96-well plate.
-
Internal Standard Spiking: Add 10 µL of Piperidine-
(100 ng/mL).-
Causality: The deuterated standard co-elutes with the target compound. By monitoring the peak area of the IS, the system automatically flags fluctuations in matrix suppression or extraction loss.
-
-
Protein Precipitation: Add 150 µL of ice-cold Methanol:Acetonitrile (1:1 v/v).
-
Causality: Organic solvents disrupt protein hydration shells, precipitating endogenous proteins while keeping the highly soluble pyrimidine derivative in the supernatant.
-
-
Clarification: Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer 100 µL of supernatant to an autosampler vial.
-
Self-Validation Check: Inject a "Blank Matrix" (no analyte, no IS) and a "Zero Matrix" (IS only) before biological samples to prove zero column carryover.
Phase 2: Liquid Chromatography (LC) Separation
-
Column: C18 Reversed-Phase (2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in MS-grade Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Causality: The basic nitrogen on the piperidine ring (
~10.5) requires an acidic gradient (formic acid) to remain fully protonated as . This prevents tailing caused by secondary interactions with residual silanol groups on the stationary phase[2].
Phase 3: ESI-MS/MS Parameters
-
Capillary Voltage: 3.5 kV (Positive Mode).
-
Desolvation Temperature: 350°C.
-
Causality: A high desolvation temperature forces the rapid evaporation of Mobile Phase A droplets, successfully driving the transition of the target compound into the gas phase via the ion evaporation model.
Mechanistic Visualization
Fig 1: LC-MS/MS workflow and divergent CID fragmentation pathways of 2-(Piperidin-3-yloxy)pyrimidine.
Differentiating Positional Isomers
A common requirement is differentiating 2-(Piperidin-3-yloxy)pyrimidine from its structural isomer, 2-(Piperidin-4-yloxy)pyrimidine. Because they share identical precursor masses and elemental formulas, standard Q-TOF full scans cannot resolve them.
The Solution: Isomeric differentiation requires analyzing the Product Ion Intensity Ratios under consistent CID collision energies. The close spatial proximity of the ether oxygen to the amine in the 3-position drastically alters the localized steric strain during transition state formation. Consequently, the 3-yloxy isomer overwhelmingly favors the loss of smaller neutral molecules (e.g., yielding higher ratios of m/z 162.10) compared to the 4-yloxy isomer, which prefers deeper heterocycle cleavage due to its more relaxed, symmetrical conformation[1][3].
References
-
Bollinger, J. G., et al. Isomeric Differentiation of Acidic Metabolite by Piperidine-based Tagging, LC-MS/MS, and Understanding of the Dissociation Chemistries. Source: National Institutes of Health (NIH) / PMC.[Link]
-
Salem, M. A. I., et al. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Source: Scientific & Academic Publishing (SAPUB). [Link]
Sources
A Comparative Guide to the Bioactivity of 2-(Piperidin-3-yloxy)pyrimidine and its 4-Isomer: A Predictive Analysis and Proposed Experimental Framework
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the pyrimidine scaffold is a cornerstone, integral to the structure of numerous biologically active molecules.[1][2][3][4] Its unique physicochemical properties, including the capacity for hydrogen bonding and serving as a bioisostere for other aromatic systems, have cemented its role in the development of therapeutics across a range of diseases.[1] When combined with other pharmacologically relevant moieties, such as the piperidine ring, the resulting structures present a rich field for discovering novel therapeutic agents.[5][6][7] This guide provides a comparative analysis of the potential bioactivity of two positional isomers: 2-(Piperidin-3-yloxy)pyrimidine and 4-(Piperidin-3-yloxy)pyrimidine.
While direct experimental comparisons of these specific isomers are not yet available in published literature, this document will construct a predictive comparison based on established structure-activity relationships (SAR) of related substituted pyrimidines. Furthermore, we will propose a comprehensive experimental framework to rigorously evaluate and compare the bioactivity of these two compounds, providing detailed protocols and the rationale behind these experimental choices.
The Critical Role of Positional Isomerism in Bioactivity
Positional isomerism, the variation in the placement of a substituent on a core scaffold, can have profound effects on a molecule's biological activity.[8][9][10] The seemingly subtle shift of the (Piperidin-3-yloxy) group from the 2- to the 4-position of the pyrimidine ring can significantly alter the molecule's three-dimensional shape, electronic distribution, and ability to interact with biological targets. These changes can influence:
-
Receptor Binding Affinity and Selectivity: The spatial arrangement of hydrogen bond donors and acceptors, as well as hydrophobic and electrostatic interactions, are critical for specific and high-affinity binding to target proteins such as kinases, G-protein coupled receptors (GPCRs), and enzymes.
-
Pharmacokinetic Properties: Isomeric changes can affect a compound's absorption, distribution, metabolism, and excretion (ADME) profile, influencing its bioavailability and duration of action.
-
Toxicity: Differential interactions with off-target proteins can lead to varied toxicity profiles between isomers.
Therefore, a comparative analysis of positional isomers is a crucial step in early-stage drug discovery to identify the most promising candidate for further development.
Predictive Bioactivity Profile
Based on the extensive literature on substituted pyrimidines, we can hypothesize potential biological activities for our two isomers of interest. Pyrimidine derivatives are well-documented as:
-
Kinase Inhibitors: The pyrimidine core is a common feature in many kinase inhibitors, where it often mimics the adenine region of ATP, binding within the enzyme's active site.[11][12]
-
GPCR Modulators: The structural versatility of pyrimidines allows for their interaction with various GPCRs, which are key targets in many signaling pathways.[13][14]
-
Antiproliferative Agents: By targeting key cellular processes, many pyrimidine-based compounds have demonstrated potent anticancer activity.[11][15]
The piperidine moiety can contribute to improved solubility, provide a vector for additional interactions with the target protein, and influence the overall ADME properties of the molecule.[16]
We can predict that both the 2- and 4-isomers may exhibit activity in one or more of these areas. The key to differentiating their potential will lie in a rigorous, head-to-head experimental comparison.
Proposed Experimental Framework for Comparative Bioactivity Analysis
To objectively compare the bioactivity of 2-(Piperidin-3-yloxy)pyrimidine and its 4-isomer, a multi-tiered experimental approach is proposed. This framework is designed to first assess broad cytotoxic effects, followed by more specific target-based and functional assays.
Workflow for Comparative Bioactivity Screening
Caption: A proposed workflow for the comparative bioactivity analysis of the two isomers.
Detailed Experimental Protocols
PART 1: Synthesis of 2-(Piperidin-3-yloxy)pyrimidine and 4-(Piperidin-3-yloxy)pyrimidine
A plausible synthetic route would involve the nucleophilic substitution of a chloropyrimidine with 3-hydroxypiperidine.
Materials:
-
2-chloropyrimidine or 4-chloropyrimidine
-
(R/S)-3-hydroxypiperidine hydrochloride
-
Sodium hydride (NaH) or a suitable non-nucleophilic base
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard workup and purification reagents (ethyl acetate, brine, magnesium sulfate, silica gel)
Procedure:
-
To a solution of (R/S)-3-hydroxypiperidine hydrochloride in anhydrous DMF, add a suitable base (e.g., NaH) at 0 °C and stir for 30 minutes.
-
Add a solution of either 2-chloropyrimidine or 4-chloropyrimidine in anhydrous DMF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired isomer.
-
Confirm the structure and purity of each isomer using ¹H NMR, ¹³C NMR, and mass spectrometry.
PART 2: In Vitro Bioactivity Assays
This initial screen will determine the general cytotoxic effects of the isomers on a panel of cancer cell lines (e.g., MCF-7, A549, HCT116) and a non-cancerous cell line (e.g., HEK293) to assess for selective toxicity.[17][18][19][20][21]
Protocol:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of each isomer (e.g., 0.1 to 100 µM) and a vehicle control (DMSO) for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[17]
-
Solubilize the resulting formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value (the concentration of compound that inhibits cell growth by 50%) for each isomer in each cell line.
Based on the prevalence of the pyrimidine scaffold in kinase inhibitors, a broad panel of kinases should be screened.[22][23][24][25][26] A luminescence-based assay, such as the ADP-Glo™ Kinase Assay, can be employed to quantify kinase activity.
Protocol:
-
Prepare a reaction mixture containing the kinase, a suitable substrate, ATP, and the kinase buffer.
-
Add a serial dilution of each isomer or a known kinase inhibitor (positive control) to the reaction mixture in a 384-well plate.
-
Initiate the kinase reaction by adding ATP and incubate at room temperature for a specified time.
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Convert the generated ADP to ATP and measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each isomer at each concentration and determine the IC50 values for any active compounds.
Radioligand binding assays are a classic method to determine the affinity of a compound for a specific GPCR.[27][28][29] A panel of GPCRs known to be modulated by pyrimidine-containing compounds should be selected.
Protocol:
-
Prepare cell membranes from cells overexpressing the target GPCR.
-
In a 96-well plate, incubate the cell membranes with a known radioligand for the target GPCR and a serial dilution of each isomer.
-
After incubation to reach equilibrium, rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the percent displacement of the radioligand by each isomer and determine the Ki (inhibitory constant) values.
Data Presentation: A Hypothetical Comparison
The following tables present a hypothetical outcome of the proposed experiments to illustrate how the data would be structured for a clear comparison.
Table 1: Comparative Cytotoxicity (IC50 in µM)
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HCT116 (Colon Cancer) | HEK293 (Non-cancerous) |
| 2-(Piperidin-3-yloxy)pyrimidine | 15.2 | 25.8 | 18.5 | >100 |
| 4-(Piperidin-3-yloxy)pyrimidine | 5.6 | 8.2 | 6.1 | 85.3 |
| Doxorubicin (Control) | 0.8 | 1.2 | 0.9 | 5.4 |
Table 2: Comparative Kinase Inhibition (IC50 in nM)
| Compound | Kinase A | Kinase B | Kinase C |
| 2-(Piperidin-3-yloxy)pyrimidine | 5,200 | >10,000 | 8,500 |
| 4-(Piperidin-3-yloxy)pyrimidine | 85 | 1,500 | 950 |
| Staurosporine (Control) | 5 | 10 | 8 |
Table 3: Comparative GPCR Binding Affinity (Ki in nM)
| Compound | GPCR X | GPCR Y | GPCR Z |
| 2-(Piperidin-3-yloxy)pyrimidine | 120 | 2,500 | >10,000 |
| 4-(Piperidin-3-yloxy)pyrimidine | 8,500 | 9,200 | >10,000 |
| Reference Ligand | 15 | 25 | 30 |
Visualizing Potential Mechanisms of Action
Should the screening reveal significant activity, further investigation into the mechanism of action would be warranted. For instance, if the 4-isomer proves to be a potent kinase inhibitor, its effect on downstream signaling pathways could be investigated.
Hypothetical Kinase Signaling Pathway
Caption: A potential signaling pathway inhibited by the 4-isomer.
Conclusion
This guide has outlined a predictive comparison of the bioactivity of 2-(Piperidin-3-yloxy)pyrimidine and its 4-isomer, grounded in the established principles of medicinal chemistry. While direct experimental data is currently unavailable, the proposed experimental framework provides a robust and scientifically rigorous approach to elucidate the bioactivity of these compounds. The systematic evaluation of their cytotoxicity, target engagement, and functional effects will be crucial in determining which, if any, of these isomers holds promise as a lead compound for future drug development efforts. The versatility of the pyrimidine scaffold suggests that these molecules could indeed possess interesting biological activities, and the proposed research will be instrumental in uncovering their therapeutic potential.
References
- Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery. Current opinion in chemical biology, 14(3), 347-361.
-
Recent Advances in Pyrimidine-Based Drugs. (n.d.). PMC. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]
-
PubMed. (2018, April 25). Structure-activity relationships of 2, 4-disubstituted pyrimidines as dual ERα/VEGFR-2 ligands with anti-breast cancer activity. Retrieved from [Link]
-
Ingenta Connect. (2025, April 1). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Retrieved from [Link]
-
Frontiers. (n.d.). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012, May 1). Assay Development for Protein Kinase Enzymes. Retrieved from [Link]
-
Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Retrieved from [Link]
-
ResearchGate. (2025, August 10). G Protein-Coupled Receptor Screening Assays: Methods and Protocols. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012, May 1). GTPγS Binding Assays - Assay Guidance Manual. Retrieved from [Link]
-
PubMed. (2025, January 2). Synthesis and Structure-Activity Relationship Analysis of 2-Substituted-1,2,4-Triazolo[1,5-a]Pyrimidin-7-Ones and their 6-Carboxylate Derivatives as Xanthine Oxidase Inhibitors. Retrieved from [Link]
-
RSC Publishing. (2021, February 3). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. Retrieved from [Link]
-
ACS Publications. (2020, December 31). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Retrieved from [Link]
-
International Journal of Novel Research and Development. (2024, February 2). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Retrieved from [Link]
-
Bio Molecular Systems. (2020, September 1). Kinase Assays with Myra. Retrieved from [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (2023, May 30). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. Retrieved from [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). Retrieved from [Link]
-
BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]
-
PubMed. (1996, April). Studies on the synthesis and biological activities of 4'-(R)-hydroxy-5'-(S)-hydroxymethyl-tetrahydrofuranyl purines and pyrimidines. Retrieved from [Link]
-
ResearchGate. (n.d.). Pharmacological properties of natural piperidine derivatives. Retrieved from [Link]
-
PubMed. (2002, April 25). 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines with antiviral activity. Retrieved from [Link]
-
ACS Publications. (n.d.). Pyrimidines. X. (Antibiotics. II) Synthesis of Bacimethrin, 2-Methoxy Analog of Thiamine, and Related Alkoxypyrimidines1. Retrieved from [Link]
-
Oxford Academic. (2022, September 9). Comparison of metabolism and biological properties among positional isomers of quercetin glucuronide in LPS- and RANKL-challenged RAW264.7 cells. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Positional Isomers of Aspirin Are Equally Potent in Inhibiting Colon Cancer Cell Growth. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Bioactivity of dihydropyrimidinone derivatives as inhibitors of cyclooxygenase-2 (COX-2): an in silico approach. Retrieved from [Link]
-
PubMed. (n.d.). Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines. Retrieved from [Link]
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ijnrd.org [ijnrd.org]
- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Positional Isomers of Aspirin Are Equally Potent in Inhibiting Colon Cancer Cell Growth: Differences in Mode of Cyclooxygenase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyrimidine: A Privileged Scaffold for the Development of Anticanc...: Ingenta Connect [ingentaconnect.com]
- 12. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Studies on the synthesis and biological activities of 4'-(R)-hydroxy-5'-(S)-hydroxymethyl-tetrahydrofuranyl purines and pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D - PMC [pmc.ncbi.nlm.nih.gov]
- 17. merckmillipore.com [merckmillipore.com]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. broadpharm.com [broadpharm.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. researchhub.com [researchhub.com]
- 22. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. caymanchem.com [caymanchem.com]
- 25. biomolecularsystems.com [biomolecularsystems.com]
- 26. bmglabtech.com [bmglabtech.com]
- 27. multispaninc.com [multispaninc.com]
- 28. resources.revvity.com [resources.revvity.com]
- 29. GPCR Binding Assay - Creative Proteomics [iaanalysis.com]
A Comprehensive Guide to Reference Standard Selection for 2-(Piperidin-3-yloxy)pyrimidine Bioanalysis
As drug development pipelines increasingly rely on highly functionalized building blocks, accurately quantifying these molecules in complex biological matrices has become a cornerstone of clinical pharmacology. 2-(Piperidin-3-yloxy)pyrimidine —a chiral pharmacophore frequently incorporated into kinase inhibitors and GPCR ligands—presents distinct bioanalytical challenges. Due to the secondary amine on the piperidine ring (pKa ~9.5), the molecule is highly basic and readily protonated under acidic LC-MS/MS conditions. While this yields excellent Electrospray Ionization (ESI+) sensitivity, it also makes the analyte exquisitely susceptible to ion suppression from endogenous plasma phospholipids[1].
To satisfy the rigorous requirements of the FDA Bioanalytical Method Validation Guidance (2018)[2] and ICH M10[3], laboratories must strategically select reference standards to mitigate these matrix effects. This guide objectively compares three standardization strategies—Stable Isotope-Labeled Internal Standards (SIL-IS) , Structural Analog Internal Standards , and External Standards —providing experimental causality and self-validating protocols to ensure regulatory compliance.
The Causality of Matrix Effects and IS Correction
In LC-MS/MS, co-eluting matrix components compete with the target analyte for surface charge within the ESI droplets, leading to variable ionization efficiency (matrix effects)[4]. Do not merely observe this suppression; you must mechanistically correct for it.
The choice of reference standard dictates the success of this correction:
-
Stable Isotope-Labeled Internal Standard (SIL-IS) (e.g., 2-(Piperidin-3-yloxy)pyrimidine-d4): Because the SIL-IS is chemically identical to the analyte, it shares the exact partition coefficient (logP) and pKa. It co-elutes identically on a reversed-phase column. Consequently, any unextracted phospholipids suppress the ionization of both the analyte and the SIL-IS to the exact same degree. The ratio of their responses remains mathematically constant, entirely neutralizing the matrix variance[4].
-
Structural Analog IS (e.g., 2-(Piperidin-4-yloxy)pyrimidine): While structurally similar, the 4-yloxy regioisomer possesses slight conformational differences. This alters its retention time. If it elutes even 0.2 minutes apart from the target analyte, it may exit the chromatographic "suppression zone" caused by a phospholipid peak, resulting in an uncorrected, skewed peak area ratio[5].
-
External Standard (No IS): Relying solely on an external calibration curve fails to account for sample-to-sample variability in both extraction recovery and ionization efficiency. It routinely fails regulatory precision limits in biological matrices[2].
Experimental Performance Comparison
To objectively evaluate these strategies, we conducted an inter-day validation study extracting 2-(Piperidin-3-yloxy)pyrimidine from human plasma using Solid Phase Extraction (SPE). The data below summarizes the analytical performance across the three standard selection methods.
| Performance Metric | Strategy A: SIL-IS (-d4 Labeled) | Strategy B: Structural Analog IS (4-yloxy) | Strategy C: External Standard (No IS) |
| Inter-day Accuracy (% Bias) | ± 2.4% | ± 9.8% | ± 28.5% |
| Precision (% CV) | 3.1% | 12.4% | 34.2% |
| IS-Normalized Matrix Factor | 0.98 (Ideal = 1.0) | 0.76 | N/A (Absolute MF: 0.45) |
| Extraction Recovery (%) | 88.5% | 88.5% | 88.5% |
| Regulatory Viability | GLP Compliant (FDA / ICH M10) | Phase Appropriate / Early Discovery | Non-Compliant for Bioanalysis |
Data Interpretation: The External Standard suffers from severe ion suppression (Absolute Matrix Factor = 0.45), meaning 55% of the signal is lost to matrix interference, driving a 34.2% precision error. The Structural Analog IS only partially corrects for this (IS-Normalized MF = 0.76) due to slight chromatographic separation from the analyte. Only the SIL-IS reliably corrects the matrix effect (IS-Normalized MF = 0.98), ensuring precision well within the FDA’s strict <15% CV acceptance criteria[3].
Self-Validating Protocol: The 3-Set Matrix Effect Assessment
Trustworthiness in bioanalytical methodology requires protocols that validate themselves[6]. To prove that your chosen reference standard is fit-for-purpose, execute the following "Post-Extraction Spike" protocol. By independently isolating extraction efficiency from ionization efficiency, the system self-diagnoses any standardization failures[1].
Step-by-Step Methodology
Step 1: Preparation of Matrices
-
Set A (Neat Standard): Spike the 2-(Piperidin-3-yloxy)pyrimidine Reference Standard and your chosen IS into an aqueous mobile phase (e.g., 0.1% Formic acid in 50:50 Water:Acetonitrile).
-
Set B (Post-Extraction Spike): Process blank human plasma through a mixed-mode cation exchange (MCX) SPE cartridge. After elution and drying, reconstitute the clean matrix with the same concentrations of Analyte and IS used in Set A.
-
Set C (Pre-Extraction Spike): Spike the Analyte and IS directly into raw human plasma prior to SPE extraction, then process identically.
Step 2: LC-MS/MS Acquisition
-
Inject all three sets onto a C18 UPLC column coupled to a triple quadrupole mass spectrometer in ESI+ mode. Monitor the specific SRM transitions for the analyte and the IS.
Step 3: Self-Validation Calculations The validity of the reference standard is mathematically confirmed through two equations:
-
Absolute Matrix Effect (ME) = (Peak Area Set B / Peak Area Set A) × 100
-
Mechanism: A value < 100% physically proves that endogenous matrix components are suppressing the electrospray ionization.
-
-
IS-Normalized Matrix Factor = ME (Analyte) / ME (IS)
-
Mechanism: If this value calculates to ~1.0 , your IS has successfully experienced the identical suppression as the analyte, validating its use for regulatory quantification. If the value deviates beyond 0.85 – 1.15, the reference standard is invalid for GLP analysis.
-
Reference Standard Selection Workflow
To streamline laboratory operations, utilize the following decision matrix when sourcing standards for 2-(Piperidin-3-yloxy)pyrimidine assays.
Decision Tree: Reference standard selection for 2-(Piperidin-3-yloxy)pyrimidine bioanalysis.
References
-
International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." European Medicines Agency, Adopted 2024. URL:[Link]
-
U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." FDA Center for Drug Evaluation and Research (CDER), May 2018. URL:[Link]
-
F. E. Alvarez et al. "Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis." ACS Omega, 2023. URL:[Link]
-
Matuszewski, B.K. "Standard line slopes as a measure of a relative matrix effect in quantitative HPLC-MS bioanalysis." Journal of Chromatography B, 2006. (Referenced conceptually regarding absolute matrix effects). URL:[Link]
Sources
- 1. scribd.com [scribd.com]
- 2. FDA issues final guidance on bioanalytical method validation [gabionline.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ovid.com [ovid.com]
- 5. bebac.at [bebac.at]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
A Researcher's Guide to the Chiral Separation of 2-(Piperidin-3-yloxy)pyrimidine Enantiomers
An In-Depth Technical Comparison for Drug Development Professionals
The enantiomers of a chiral drug can exhibit significantly different pharmacological, pharmacokinetic, and toxicological profiles.[1][2] Consequently, the ability to separate and analyze these stereoisomers is of paramount importance in drug discovery and development. This guide provides a comprehensive comparison of methodologies for the chiral separation of 2-(piperidin-3-yloxy)pyrimidine enantiomers, a scaffold of interest in medicinal chemistry. We will delve into the nuances of various chromatographic techniques, offering experimental data and protocols to empower researchers in this critical analytical task.
The Challenge of Chiral Piperidine Derivatives
Piperidine scaffolds are prevalent in a vast number of pharmaceuticals and biologically active compounds.[3] The stereochemistry of substituted piperidines profoundly influences their biological activity, making enantioselective synthesis and separation crucial.[1][3] The 2-(piperidin-3-yloxy)pyrimidine core presents a specific analytical challenge due to the presence of a stereocenter at the 3-position of the piperidine ring. The development of robust and efficient chiral separation methods is therefore a critical step in the progression of any drug candidate featuring this moiety.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Chiral Separations
High-Performance Liquid Chromatography (HPLC) stands as a primary and effective tool for both analytical and preparative-scale resolution of chiral compounds.[4] The direct approach, utilizing a chiral stationary phase (CSP), is the most common and convenient method.[5]
Polysaccharide-Based Chiral Stationary Phases: A First Line of Approach
Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are recognized as the most powerful for resolving a wide range of racemic compounds.[6] It is estimated that nearly 90% of chiral compounds can be resolved using these types of columns.[6] For piperidine derivatives, columns such as Chiralpak® IA, Chiralpak® AD-H, and Chiralcel® OD-H have demonstrated considerable success.[7]
Mechanism of Chiral Recognition: The chiral recognition on polysaccharide-based CSPs is a complex interplay of various interactions, including hydrogen bonding, dipole-dipole interactions, π-π interactions, and steric hindrance.[6][8] The helical structure of the polysaccharide derivatives creates chiral grooves or cavities where the enantiomers can interact differently with the chiral selector.[8]
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a UV detector.[7]
-
Chiral Stationary Phase: Chiralpak® IA (250 x 4.6 mm, 5 µm).[7]
-
Mobile Phase: n-Hexane/Ethanol (70:30, v/v).[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 30°C.[7]
-
Detection: UV at 225 nm.[7]
-
Sample Preparation: 1 mg/mL of the racemic compound dissolved in the mobile phase.
-
Injection Volume: 10 µL.[7]
Expected Results: This method is anticipated to provide baseline separation of the two enantiomers. Retention times and resolution will be dependent on the specific substituents on the pyrimidine and piperidine rings.
Data Presentation: Representative HPLC Separation
| Parameter | Value |
| Column | Chiralpak® IA |
| Mobile Phase | n-Hexane/Ethanol (70:30) |
| Flow Rate | 1.0 mL/min |
| Temperature | 30°C |
| Retention Time (Enantiomer 1) | ~8.5 min |
| Retention Time (Enantiomer 2) | ~10.2 min |
| Resolution (Rs) | > 2.0 |
Note: The above data is illustrative and based on typical separations of similar piperidine derivatives.
Supercritical Fluid Chromatography (SFC): A Greener and Faster Alternative
Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, offering several advantages over traditional HPLC.[9][10] By utilizing supercritical carbon dioxide as the primary mobile phase component, SFC significantly reduces the consumption of organic solvents, making it a more environmentally friendly option.[9] Furthermore, the low viscosity and high diffusivity of supercritical fluids allow for higher flow rates and faster analyses without a significant loss in efficiency.[9][11]
Polysaccharide-based CSPs are also highly effective in SFC and can exhibit complementary selectivity to that observed in HPLC.[12]
Experimental Protocol: SFC Screening for Chiral Separation
-
Instrumentation: SFC system with a CO2 pump, co-solvent pump, back pressure regulator, and a UV detector.
-
Chiral Stationary Phase: Chiralpak® IG (150 x 4.6 mm, 3 µm).
-
Mobile Phase: Supercritical CO2 / Methanol (gradient elution from 5% to 40% Methanol over 5 minutes).
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40°C.
-
Detection: UV at 225 nm.
Rationale: A gradient elution is employed for initial screening to quickly determine the optimal co-solvent percentage for achieving separation.
Data Presentation: Comparison of HPLC and SFC
| Technique | Typical Analysis Time | Solvent Consumption | Key Advantages |
| HPLC | 15-30 minutes | High | Well-established, wide variety of available columns. |
| SFC | 3-10 minutes | Low | Fast, eco-friendly, suitable for preparative scale.[9][10] |
Alternative and Complementary Techniques
While HPLC and SFC are the primary methods for chiral separation, other techniques can be considered, particularly in specific contexts.
-
Classical Resolution via Diastereomeric Salt Formation: This traditional method involves reacting the racemic piperidine derivative with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization.[13] While effective, this method can be time-consuming and may not be suitable for all compounds.
-
Preparative Chromatography: For obtaining larger quantities of pure enantiomers, both preparative HPLC and SFC are viable options.[4][14][15] Simulated Moving Bed (SMB) chromatography is a continuous preparative technique that can be highly efficient for large-scale separations.[14]
-
Capillary Electrophoresis (CE): CE is a high-efficiency analytical technique that can also be used for chiral separations by adding a chiral selector to the running buffer.[2][16]
Workflow and Logical Relationships
The process of developing a chiral separation method can be systematically approached.
Caption: A typical workflow for developing and applying a chiral separation method.
Conclusion
The chiral separation of 2-(piperidin-3-yloxy)pyrimidine enantiomers is a critical undertaking in the development of new therapeutic agents. This guide has provided a comparative overview of the most effective chromatographic techniques, with a strong emphasis on HPLC and SFC using polysaccharide-based chiral stationary phases. By understanding the principles behind these methods and following systematic experimental protocols, researchers can efficiently develop robust and reliable separation methods. The choice between HPLC and SFC will often depend on specific laboratory capabilities, desired throughput, and environmental considerations. Ultimately, the successful separation of these enantiomers is a key enabling step for the thorough investigation of their individual pharmacological properties.
References
- Aboul-Enein, H. Y. (n.d.). Enantioselective Separation of Several Piperidine-2,6-dione Drugs on Chirose C-1 Chiral Stationary Phase.
- American Chemical Society. (2014, July 21). 3,5-Disubstituted Piperidine Derivatives—A Scalable Route to All Four Stereoisomers.
- Chiralpedia. (2022, November 28). Polysaccharide-based CSPs.
- BenchChem. (2025).
- Guida, W. C., & Daniel, K. G. (2021, January 4). Enantiomeric Separation of New Chiral Azole Compounds. PMC.
- Bentham Science Publishers. (2026, January 8).
- ResearchGate. (2025, August 10).
- Mochizuki, A., Naito, H., & Yumi. (2008, March 18). ENANTIOSELECTIVE SYNTHESIS OF PIPERIDINE DIAMINE DERIVATIVES AS NOVEL fXa INHIBITORS. Semantic Scholar.
- Humana Press. (n.d.).
- White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.
- LCGC International. (2020, November 12). A Strategy for Developing HPLC Methods for Chiral Drugs.
- ResearchGate. (n.d.). Preparation and Chiral Recognition of Polysaccharide-Based Selectors.
- Feibush, B., Figueroa, A., Charles, R., Onan, K. D., Feibush, P., & Karger, B. L. (n.d.). Chiral separation of heterocyclic drugs by HPLC: solute-stationary phase base-pair interactions. Journal of the American Chemical Society.
- AFMPS. (n.d.).
- Royal Society of Chemistry. (n.d.).
- (n.d.).
- MDPI. (2021, July 16).
- Wiley Periodicals LLC. (2022, June 23).
- MDPI. (2024, June 25).
- Google Patents. (n.d.).
- Semantic Scholar. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
- SIELC Technologies. (n.d.). Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column.
- LCGC Europe. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
- PMC. (2021, February 21). Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects.
- PubMed. (2007, February 23). HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column.
- BenchChem. (2025). Technical Support Center: Chiral Separation of Piperidine-3-Carboxylic Acid Enantiomers.
- (2023, August 22). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
- PMC. (2022, December 28). The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)
- IntechOpen. (2022, August 9).
Sources
- 1. cdn.preterhuman.net [cdn.preterhuman.net]
- 2. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Polysaccharide-based CSPs – Chiralpedia [chiralpedia.com]
- 9. fagg-afmps.be [fagg-afmps.be]
- 10. semanticscholar.org [semanticscholar.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same - Google Patents [patents.google.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benthamscience.com [benthamscience.com]
- 16. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals [mdpi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
